AGI-41998
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H16BrF3N4O2 |
|---|---|
Molecular Weight |
505.3 g/mol |
IUPAC Name |
8-(4-bromophenyl)-6-(4-methoxyphenyl)-2-(2,2,2-trifluoroethylamino)pyrido[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C22H16BrF3N4O2/c1-32-17-8-6-16(7-9-17)30-11-14-10-27-21(28-12-22(24,25)26)29-19(14)18(20(30)31)13-2-4-15(23)5-3-13/h2-11H,12H2,1H3,(H,28,29) |
InChI Key |
QHXQQFITXAUNPR-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of AGI-41998: A Technical Guide to a Novel MAT2A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGI-41998 is a potent, orally active, and brain-penetrant small molecule inhibitor of methionine adenosyltransferase 2A (MAT2A).[1][2] This enzyme plays a pivotal role in cellular metabolism by catalyzing the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a multitude of biological methylation reactions essential for cell proliferation and survival. This compound has garnered significant interest in oncology due to its synthetic lethal interaction with cancers harboring a deletion of the methylthioadenosine phosphorylase (MTAP) gene. This guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Mechanism of Action: Synthetic Lethality in MTAP-Deleted Cancers
The primary mechanism of action of this compound is the targeted inhibition of MAT2A in the context of MTAP-deleted cancers. The MTAP gene is frequently co-deleted with the tumor suppressor gene CDKN2A in approximately 15% of human cancers.[2] MTAP is the sole enzyme responsible for salvaging adenine (B156593) and methionine from its substrate, 5'-methylthioadenosine (MTA). In MTAP-deleted cancer cells, the absence of the MTAP enzyme leads to a significant accumulation of MTA. This MTA accumulation competitively inhibits protein arginine methyltransferase 5 (PRMT5), a key enzyme involved in cell proliferation.[2]
This partial inhibition of PRMT5 by MTA creates a critical vulnerability in the cancer cells, making them exquisitely dependent on the MAT2A-driven production of SAM to maintain a sufficient methylation capacity for survival. By inhibiting MAT2A, this compound drastically reduces the intracellular levels of SAM.[1] The combined effect of MTA-induced PRMT5 inhibition and this compound-mediated SAM depletion creates a state of synthetic lethality, leading to selective anti-proliferative effects and tumor growth inhibition in MTAP-deficient cancers, while sparing normal tissues with functional MTAP.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of this compound in MTAP-deleted cancer cells.
Caption: Experimental workflow for preclinical evaluation of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| Enzymatic Inhibition | - | IC50 (MAT2A) | 22 nM | [1] |
| Cellular SAM Inhibition | HCT-116 (MTAP-null) | IC50 (SAM) | 34 nM | [1] |
| Cell Growth Inhibition | HCT-116 (MTAP-null) | GI50 (4 days) | 66 nM | [1] |
| Cell Growth Inhibition | HCT-116 (MTAP-WT) | GI50 (4 days) | 1.65 µM | [1] |
Table 2: In Vivo Pharmacodynamics and Efficacy of this compound
| Animal Model | Dosing | Parameter | Value | Reference |
| HCT-116 (MTAP-deficient) Tumor-Bearing Mice | 10 mg/kg, p.o., single dose | EAUC50 (Tumor SAM) | 9680 h·ng/mL | [1] |
| HCT-116 (MTAP-deficient) Tumor-Bearing Mice | 10 mg/kg, p.o., single dose | EAUC50 (Brain SAM) | 26400 h·ng/mL | [1] |
| KP4 Xenograft Mice | 30-60 mg/kg, p.o., once daily for 13 days | Tumor Growth Inhibition | Significant at 60 mg/kg | [1] |
| KP4 Xenograft Mice | 60 mg/kg, p.o. | Tumor SAM Reduction | ~80% | [1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are synthesized from standard biochemical and pharmacological practices and information available for similar compounds.
MAT2A Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the MAT2A enzyme.
Materials:
-
Recombinant human MAT2A enzyme
-
ATP
-
L-Methionine
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
This compound stock solution in DMSO
-
Phosphate (B84403) detection reagent (e.g., Malachite Green)
-
384-well microplate
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the diluted this compound or vehicle (DMSO) control.
-
Add the MAT2A enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of ATP and L-Methionine.
-
Allow the reaction to proceed for 60 minutes at 37°C.
-
Stop the reaction and measure the generated inorganic phosphate using a phosphate detection reagent according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength (e.g., 620 nm for Malachite Green).
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Viability Assay
Objective: To determine the half-maximal growth inhibition (GI50) of this compound on MTAP-null and MTAP-WT cancer cell lines.
Materials:
-
HCT-116 MTAP-null and HCT-116 MTAP-WT cell lines
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound stock solution in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Seed HCT-116 MTAP-null and MTAP-WT cells in 96-well plates at a density of 1,000-2,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate the plates for 4 days at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plates to room temperature.
-
Add a cell viability reagent to each well according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate the percent growth inhibition for each concentration and determine the GI50 value.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., female athymic nude mice)
-
KP4 or HCT-116 MTAP-null cancer cells
-
Matrigel
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers
-
Analytical balance
Procedure:
-
Subcutaneously implant cancer cells mixed with Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer this compound or vehicle orally once daily.
-
Measure tumor volume using calipers and mouse body weight two to three times per week.
-
At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., SAM levels).
-
Calculate tumor growth inhibition (TGI) based on the differences in tumor volume between the treated and control groups.
Conclusion
This compound is a promising therapeutic agent that exploits a key metabolic vulnerability in MTAP-deleted cancers. Its mechanism of action, centered on the synthetic lethal interaction between MAT2A inhibition and MTAP deficiency, provides a clear rationale for its selective anti-tumor activity. The preclinical data demonstrate its potency and efficacy both in vitro and in vivo. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in the treatment of MTAP-deficient solid tumors.
References
The Role of AGI-41998 in S-Adenosylmethionine (SAM) Regulation in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AGI-41998 is a potent, selective, and orally bioavailable small molecule inhibitor of methionine adenosyltransferase 2A (MAT2A), the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM) in the central nervous system (CNS). As a brain-penetrant compound, this compound offers a unique pharmacological tool to investigate the multifaceted roles of SAM in CNS physiology and pathology. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its impact on SAM-dependent pathways in the CNS. We present collated quantitative data, detailed experimental protocols, and visualized signaling pathways to support further research and drug development efforts in this domain.
Introduction: this compound and SAM Homeostasis in the CNS
S-adenosylmethionine (SAM) is a universal methyl donor essential for numerous biochemical reactions in the central nervous system, including the methylation of DNA, proteins, phospholipids, and the synthesis of neurotransmitters and glutathione.[1][2] The regulation of SAM levels is critical for neuronal function, and dysregulation has been implicated in various neurological and psychiatric disorders.[3]
This compound emerges as a pivotal research tool, designed as a potent and selective inhibitor of MAT2A, the enzyme that catalyzes the synthesis of SAM from methionine and ATP.[1][4] A key characteristic of this compound is its ability to cross the blood-brain barrier, allowing for the direct modulation of SAM levels within the CNS.[4][5] While much of the initial research has focused on the synthetic lethal relationship between MAT2A inhibition and MTAP-deleted cancers, the availability of a brain-penetrant inhibitor like this compound opens new avenues to explore the therapeutic potential of SAM modulation in CNS disorders.[2][3]
Mechanism of Action of this compound
This compound functions as an allosteric inhibitor of the MAT2A enzyme. By binding to a site distinct from the substrate-binding pocket, it induces a conformational change that reduces the enzyme's catalytic efficiency. This leads to a decrease in the intracellular concentration of SAM. The primary mechanism is the direct inhibition of SAM synthesis, thereby impacting all downstream SAM-dependent transmethylation reactions.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available preclinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Value | Reference |
| MAT2A IC₅₀ | HCT-116 (MTAP-null) | 22 nM | [4] |
| SAM IC₅₀ | HCT-116 (MTAP-null) | 34 nM | [4] |
| GI₅₀ (4 days) | HCT-116 (MTAP-null) | 66 nM | [4] |
| GI₅₀ (4 days) | HCT-116 (MTAPwt) | 1.65 µM | [4] |
Table 2: In Vivo Pharmacodynamic Effect of this compound in Mice
| Compound | Dose | Route | Model | Tissue | Parameter | Value | Reference |
| This compound | 10 mg/kg | p.o. (single) | HCT-116 Xenograft | Tumor | EAUC₅₀ (SAM) | 9680 h·ng/mL | [4] |
| This compound | 10 mg/kg | p.o. (single) | HCT-116 Xenograft | Brain | EAUC₅₀ (SAM) | 26400 h·ng/mL | [4] |
Experimental Protocols
The following are representative protocols for experiments relevant to the study of this compound in the context of CNS SAM regulation.
In Vitro MAT2A Inhibition and Cellular SAM Level Assay
Objective: To determine the in vitro potency of this compound in inhibiting MAT2A activity and reducing cellular SAM levels.
Methodology:
-
Cell Culture: HCT-116 cells (or a relevant CNS cell line) are cultured in appropriate media to 80% confluency.
-
Compound Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a specified period (e.g., 48-96 hours).
-
Cell Lysis: Cells are washed with cold PBS and lysed using a suitable buffer for either enzyme activity or metabolite extraction.
-
MAT2A Activity Assay: A biochemical assay is used to measure the conversion of methionine and ATP to SAM in the cell lysates. This can be a radioactivity-based assay using [³⁵S]methionine or a non-radioactive method coupled to a detection system.
-
SAM Quantification: Intracellular SAM levels are quantified using a validated method such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
In Vivo Pharmacodynamic Study of Brain SAM Levels
Objective: To assess the ability of orally administered this compound to modulate SAM levels in the brain of a preclinical model.
Methodology:
-
Animal Model: Male C57BL/6 mice (or other appropriate strain) are used.
-
Compound Administration: this compound is formulated in a suitable vehicle and administered orally (p.o.) at a defined dose (e.g., 10 mg/kg). A vehicle control group is included.
-
Time-Course Study: Animals are euthanized at various time points post-dosing (e.g., 1, 2, 4, 8, 24 hours).
-
Tissue Collection: Brain tissue is rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C.
-
Sample Preparation: Brain tissue is homogenized in a suitable extraction buffer for metabolite analysis.
-
SAM Quantification: SAM levels in the brain homogenates are quantified using a validated LC-MS/MS method.
-
Data Analysis: The time course of brain SAM level reduction is plotted, and pharmacokinetic/pharmacodynamic parameters such as EAUC₅₀ (Effect Area Under the Curve) are calculated.
Signaling Pathways and CNS Implications
The reduction of SAM in the CNS by this compound is anticipated to impact several critical signaling and metabolic pathways.
Regulation of Neurotransmitter Synthesis
SAM is a crucial cofactor in the synthesis of key monoamine neurotransmitters. It participates in the reactions catalyzed by catechol-O-methyltransferase (COMT) and phenylethanolamine N-methyltransferase (PNMT), which are involved in the metabolism and synthesis of dopamine, norepinephrine, and epinephrine.[6] By reducing SAM availability, this compound may modulate the levels of these neurotransmitters, a mechanism with potential therapeutic implications for mood and cognitive disorders.[7]
Epigenetic Regulation via DNA and Histone Methylation
As the primary methyl donor, SAM is integral to epigenetic modifications. DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs) utilize SAM to methylate DNA and histones, respectively, thereby regulating gene expression.[2] this compound-induced reduction in brain SAM could lead to global changes in the epigenetic landscape, altering the expression of genes involved in neuronal plasticity, development, and disease.
Conclusion and Future Directions
This compound is a valuable pharmacological agent for elucidating the role of SAM in the CNS. Its brain-penetrant nature and potent inhibition of MAT2A provide a means to directly probe the consequences of SAM depletion in the context of neurological health and disease. The quantitative data and protocols presented herein serve as a foundation for further investigation. Future research should focus on detailed characterization of this compound's effects on specific neuronal circuits, neurotransmitter systems, and its potential therapeutic efficacy in preclinical models of CNS disorders where SAM metabolism is implicated. The exploration of its impact on the PI3K-AKT pathway and mRNA splicing, as suggested by cancer studies, may also yield novel insights into its CNS effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-Adenosylmethionine (SAMe) for Neuropsychiatric Disorders: A Clinician-Oriented Review of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leveraging Structure-Based Drug Design to Identify Next-Generation MAT2A Inhibitors, Including Brain-Penetrant and Peripherally Efficacious Leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into S-adenosyl-l-methionine (SAM)-dependent methyltransferase related diseases and genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
AGI-41998: A Targeted Approach to Synthetic Lethality in MTAP-Deleted Cancers
An In-depth Technical Guide on the Core Synthetic Lethality Mechanism of AGI-41998 in Oncology
This technical guide provides a comprehensive overview of the synthetic lethality mechanism of this compound, a potent and orally active inhibitor of methionine adenosyltransferase 2A (MAT2A).[1][2][3] this compound represents a promising therapeutic strategy for a specific subset of cancers characterized by the deletion of the methylthioadenosine phosphorylase (MTAP) gene. This document, intended for researchers, scientists, and drug development professionals, delves into the molecular underpinnings of this targeted approach, presents key quantitative data, outlines detailed experimental protocols, and visualizes the critical pathways and workflows.
The Principle of Synthetic Lethality: Targeting a Metabolic Vulnerability
The core of this compound's mechanism lies in the concept of synthetic lethality, an interaction where the loss of two genes simultaneously is lethal to a cell, while the loss of either gene alone is not. In the context of this compound, this synthetic lethal relationship is established between the inhibition of MAT2A and the deletion of the MTAP gene.[4][5]
The MTAP gene is frequently co-deleted with the tumor suppressor gene CDKN2A in approximately 15% of all human cancers.[5][6] MTAP is a crucial enzyme in the methionine salvage pathway, responsible for the metabolism of 5'-methylthioadenosine (MTA). In MTAP-deleted cancer cells, the absence of this enzyme leads to a significant accumulation of MTA. This accumulation of MTA acts as a partial inhibitor of another enzyme, protein arginine methyltransferase 5 (PRMT5).[5] This partial inhibition of PRMT5 makes the cancer cells highly dependent on the primary pathway for S-adenosylmethionine (SAM) synthesis, which is catalyzed by MAT2A.[5][6] SAM is a universal methyl donor essential for numerous cellular processes, including DNA, RNA, and protein methylation.
This compound is a potent inhibitor of MAT2A.[1][2][3][7] By inhibiting MAT2A in MTAP-deleted cancer cells, this compound drastically reduces the intracellular levels of SAM.[1][2] This severe depletion of SAM, coupled with the pre-existing partial inhibition of PRMT5 by MTA, leads to a critical failure in essential methylation events, ultimately triggering selective cell death in these cancer cells while sparing normal, MTAP-proficient cells.
Quantitative Data on this compound's Activity
The selective potency of this compound against MTAP-deleted cancer cells has been demonstrated in preclinical studies. The following tables summarize the key quantitative data available for this compound.
| Parameter | Cell Line | MTAP Status | Value | Reference |
| IC50 (MAT2A) | HCT-116 | MTAP-null | 22 nM | [1][2][7] |
| IC50 (SAM) | HCT-116 | MTAP-null | 34 nM | [1][2] |
| GI50 | HCT-116 | MTAP-null | 66 nM (4 days) | [2] |
| GI50 | HCT-116 | MTAP-WT | 1.65 µM (4 days) | [2] |
Table 1: In Vitro Activity of this compound. This table highlights the potent and selective inhibitory activity of this compound in a human colon cancer cell line with and without MTAP deletion.
| Parameter | Xenograft Model | Dosing | Result | Reference |
| Tumor Growth Inhibition | KP4 | 30-60 mg/kg, p.o., once daily for 13 days | Significant inhibition of tumor growth | [2] |
| Tumor SAM Levels | HCT-116 (MTAP-deficient) | 10 mg/kg, p.o., single dose | Reduction in tumor SAM levels | [2] |
Table 2: In Vivo Efficacy of this compound. This table summarizes the anti-tumor activity of this compound in mouse xenograft models, demonstrating its ability to inhibit tumor growth and modulate its target in a living organism.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of this compound's synthetic lethality mechanism. These are generalized protocols that can be adapted for specific experimental needs.
Cell Viability Assay (MTT/MTS Assay)
This assay is used to determine the cytotoxic or growth-inhibitory effects of this compound on cancer cell lines with different MTAP statuses.
Materials:
-
MTAP-proficient and MTAP-deficient cancer cell lines (e.g., HCT-116 MTAP-WT and HCT-116 MTAP-null)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the medium in the wells with the drug-containing medium. Include vehicle-treated (DMSO) and untreated controls.
-
Incubation: Incubate the plates for a specified period (e.g., 72 or 96 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT/MTS Addition:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
For MTS: Add MTS reagent to each well and incubate for 1-4 hours. The viable cells will reduce the MTS to a soluble formazan product.
-
-
Solubilization (for MTT only): Add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration that inhibits cell growth by 50%).
Measurement of Intracellular S-Adenosylmethionine (SAM) Levels
This protocol describes the quantification of intracellular SAM levels to confirm the on-target effect of this compound.
Materials:
-
Cultured cells (MTAP-proficient and MTAP-deficient)
-
This compound
-
Ice-cold PBS
-
Extraction solvent (e.g., 80% methanol)
-
Cell scraper
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at various concentrations and for different durations.
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Add ice-cold extraction solvent to the cells.
-
Scrape the cells and collect the cell lysate.
-
-
Sample Preparation:
-
Centrifuge the lysate to pellet the cell debris.
-
Collect the supernatant containing the metabolites.
-
The samples may require further processing, such as drying and reconstitution in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into an LC-MS/MS system.
-
Separate the metabolites using a suitable chromatography column.
-
Detect and quantify SAM using mass spectrometry based on its specific mass-to-charge ratio and fragmentation pattern.
-
-
Data Analysis: Normalize the SAM levels to the total protein concentration or cell number in each sample.
In Vivo Xenograft Studies
These studies are essential to evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
MTAP-deficient cancer cell line (e.g., HCT-116 MTAP-null, KP4)
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Monitor tumor volume regularly using caliper measurements.
-
Drug Administration: Once the tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer this compound (e.g., 30-60 mg/kg, orally, once daily) or vehicle to the respective groups.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight of the mice throughout the treatment period.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as weight measurement and pharmacodynamic studies (e.g., measuring SAM levels).
Visualizations
The following diagrams illustrate the key signaling pathway and a general experimental workflow for investigating this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of angiogenesis and HCT-116 xenograft tumor growth in mice by kallistatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
In-Depth Technical Guide: Brain-Penetrant Properties of AGI-41998
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the brain-penetrant properties of AGI-41998, a potent and orally active inhibitor of methionine adenosyltransferase 2A (MAT2A). This document details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols, and visualizes critical pathways and workflows.
Introduction to this compound
This compound is a MAT2A inhibitor that has demonstrated the ability to cross the blood-brain barrier effectively.[1] Its primary therapeutic application lies in the treatment of cancers with methylthioadenosine phosphorylase (MTAP) gene deletion. In these specific cancer cells, the inhibition of MAT2A by this compound induces synthetic lethality, offering a targeted therapeutic strategy.
Mechanism of Action and Signaling Pathway
In cancers with MTAP deletion, the accumulation of methylthioadenosine (MTA) leads to the partial inhibition of protein arginine methyltransferase 5 (PRMT5). This makes the cancer cells highly dependent on the MAT2A enzyme for the production of S-adenosylmethionine (SAM), a universal methyl donor for cellular methylation reactions. By inhibiting MAT2A, this compound depletes the SAM pool, which further inhibits PRMT5 activity, ultimately leading to cancer cell death.[2][3][4]
References
AGI-41998: A Technical Guide for Research in Neuroblastoma and Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGI-41998 is a potent, orally bioavailable, and central nervous system (CNS) penetrant small molecule inhibitor of methionine adenosyltransferase 2A (MAT2A). MAT2A is the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular processes, including epigenetic regulation and protein methylation. The inhibition of MAT2A presents a compelling therapeutic strategy, particularly in cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP deletion, which occurs in approximately 15% of all human cancers, leads to the accumulation of methylthioadenosine (MTA), a partial inhibitor of the PRMT5 enzyme. This sensitizes cancer cells to further reduction in SAM levels through MAT2A inhibition, creating a synthetic lethal vulnerability.
Given its ability to cross the blood-brain barrier, this compound is a valuable research tool for investigating the role of MAT2A in CNS malignancies such as glioblastoma and neuroblastoma. This guide provides a comprehensive overview of the current understanding of MAT2A inhibition in these cancers and details the preclinical data available for this compound and other relevant MAT2A inhibitors.
This compound: Compound Profile and Preclinical Data
While direct studies of this compound in neuroblastoma and glioblastoma are not yet published, its preclinical profile, established in other cancer models, underscores its potential for CNS tumor research.
| Parameter | Cell Line / Model | Value | Citation |
| MAT2A IC50 | HCT-116 (colon cancer, MTAP-null) | 22 nM | [1] |
| Cellular SAM IC50 | HCT-116 (colon cancer, MTAP-null) | 34 nM | [1] |
| Growth Inhibition (GI50) | HCT-116 (colon cancer, MTAP-null) | 66 nM (4-day assay) | [1] |
| Growth Inhibition (GI50) | HCT-116 (colon cancer, MTAP-wildtype) | 1.65 µM (4-day assay) | [1] |
| In Vivo Efficacy | KP4 (pancreatic cancer) xenograft model | Significant tumor growth inhibition at 30-60 mg/kg (p.o., daily for 13 days) | [1] |
| Brain Penetrance | Mouse models | High brain-to-plasma ratio (>0.75) for a series of brain-penetrant MAT2A inhibitors | [2][3] |
This compound in Glioblastoma Research
Recent studies have highlighted MAT2A as a promising therapeutic target in glioblastoma (GBM), especially in the approximately 40% of GBM tumors with MTAP deletion.[4] Inhibition of MAT2A in GBM cells has been shown to disrupt antioxidant metabolism, impair mitochondrial function, and ultimately lead to cancer cell death.[5][6][7]
Proposed Mechanism of Action in Glioblastoma
The synthetic lethal interaction between MAT2A inhibition and MTAP deletion is the cornerstone of its therapeutic potential in a subset of GBM. The proposed signaling pathway is as follows:
Experimental Protocols for Glioblastoma Research
This protocol is adapted from methodologies used to assess the effect of MAT2A inhibitors on GBM cell lines.
-
Cell Culture: Culture patient-derived or established GBM cell lines (e.g., LN229) in appropriate media.
-
Seeding: Plate cells in 96-well plates at a density of 2,000-5,000 cells per well and allow to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Use a commercial cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the GI50 (concentration that inhibits growth by 50%) using non-linear regression analysis.
This protocol is based on the methodology described by Rowland et al. for assessing the impact of MAT2A inhibition on GBM cell metabolism.[5][8]
-
Cell Seeding: Seed GBM cells on a Seahorse XF96 cell culture microplate at an optimized density.
-
Treatment: Treat cells with this compound or vehicle control for a predetermined time (e.g., 24 hours).
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate at 37°C in a non-CO2 incubator.
-
Mitochondrial Stress Test: Load the Seahorse XF96 cartridge with mitochondrial stressors: oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A.
-
Data Acquisition: Place the cell plate and cartridge into the Seahorse XF96 analyzer and run the mitochondrial stress test protocol. The instrument will measure the oxygen consumption rate (OCR).
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
This compound in Neuroblastoma Research
The role of MAT2A in neuroblastoma is less defined than in glioblastoma. However, pan-cancer analyses have shown MAT2A expression in neuroblastoma cell lines, and its nuclear translocation has been studied in the N2a mouse neuroblastoma cell line, suggesting its functional importance.[9] Given the aggressive nature of high-risk neuroblastoma, exploring novel therapeutic avenues such as MAT2A inhibition is warranted.
Hypothetical Research Directions
-
Expression Analysis: The initial step would be to characterize MAT2A expression levels across a panel of human neuroblastoma cell lines and patient-derived xenografts. Investigating the prevalence of MTAP deletion in neuroblastoma subtypes would also be crucial to identify models that are most likely to respond to this compound.
-
In Vitro Sensitivity: The anti-proliferative effects of this compound should be evaluated in a panel of neuroblastoma cell lines with varying genetic backgrounds (e.g., MYCN-amplified, ALK-mutated).
-
Mechanism of Action: Should this compound demonstrate efficacy, mechanistic studies could explore its impact on the neuroblastoma epigenome, differentiation state, and key oncogenic signaling pathways.
Conclusion
This compound is a potent, orally active, and brain-penetrant MAT2A inhibitor that holds significant promise as a research tool for CNS malignancies. While its efficacy in glioblastoma, particularly in MTAP-deleted subtypes, is supported by emerging preclinical data on other MAT2A inhibitors, its potential in neuroblastoma remains an open and intriguing area for investigation. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to explore the therapeutic potential of targeting the methionine-MAT2A-SAM axis in these challenging pediatric and adult brain tumors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. DDDR-33. TNG908, A BRAIN-PENETRANT MTA-COOPERATIVE PRMT5 INHIBITOR, IS EFFICACIOUS IN PRECLINICAL MTAP-DELETED MODELS INCLUDING GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAT2a and AHCY inhibition disrupts antioxidant metabolism and reduces glioblastoma cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MAT2a and AHCY inhibition disrupts antioxidant metabolism and reduces glioblastoma cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. 392 Targeting One-Carbon Metabolism in Brain Cancer | Journal of Clinical and Translational Science | Cambridge Core [cambridge.org]
- 9. Translocation of Methionine Adenosyl Transferase MAT2A and Its Prognostic Relevance for Liver Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacokinetics of AGI-41998
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the pharmacokinetic profile of AGI-41998, a potent, orally active, and brain-penetrant inhibitor of methionine adenosyltransferase 2A (MAT2A). The information is compiled from publicly available scientific literature to support ongoing research and development in oncology and related fields.
Executive Summary
This compound is a selective MAT2A inhibitor under investigation for its therapeutic potential in cancers characterized by the deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration creates a synthetic lethal dependency on MAT2A, an essential enzyme responsible for the production of S-adenosylmethionine (SAM), the universal methyl donor. By inhibiting MAT2A, this compound effectively depletes SAM levels, leading to the targeted suppression of tumor growth. A key feature of this compound is its ability to cross the blood-brain barrier, opening possibilities for treating central nervous system (CNS) malignancies or metastases.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by targeting a key vulnerability in MTAP-deleted cancer cells. In healthy cells, the enzyme MTAP salvages methionine from its byproduct, methylthioadenosine (MTA). When the MTAP gene is deleted—an event that occurs in approximately 15% of all human cancers—MTA accumulates to high levels. This accumulation inhibits the activity of protein arginine methyltransferase 5 (PRMT5), making the cancer cells exquisitely dependent on the primary pathway for S-adenosylmethionine (SAM) synthesis, which is catalyzed by MAT2A.
This compound is an allosteric inhibitor of MAT2A. By binding to the enzyme, it prevents the synthesis of SAM from methionine and ATP. This targeted inhibition leads to a profound depletion of intracellular SAM, which in turn disrupts essential methylation processes required for cell proliferation and survival, ultimately triggering cell death in these synthetically lethal cancer cells.
Quantitative Pharmacokinetic and Pharmacodynamic Data
The following tables summarize the key in vitro potency and in vivo pharmacodynamic (PD) parameters for this compound based on studies in HCT-116 human colorectal carcinoma models.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
|---|---|---|---|
| MAT2A IC₅₀ | HCT-116 MTAP-null | 22 nM | [1] |
| SAM IC₅₀ | HCT-116 MTAP-null | 34 nM | [1] |
| Cell Proliferation GI₅₀ | HCT-116 MTAP-null | 66 nM | [1] |
| Cell Proliferation GI₅₀ | HCT-116 MTAPwt | 1.65 µM |[1] |
Table 2: In Vivo Pharmacodynamics of this compound in Mice
| Parameter | Model | Dose | Value | Reference |
|---|---|---|---|---|
| Tumor SAM Reduction EAUC₅₀ | HCT-116 (MTAP-deficient) | 10 mg/kg (p.o., single) | 9680 h·ng/mL | [1] |
| Brain SAM Reduction EAUC₅₀ | HCT-116 (MTAP-deficient) | 10 mg/kg (p.o., single) | 26400 h·ng/mL | [1] |
| Tumor Growth Inhibition | KP4 Xenograft | 60 mg/kg (p.o., daily) | Significant | [1] |
| Tumor SAM Reduction | KP4 Xenograft | 60 mg/kg (p.o., daily) | ~80% |[1] |
EAUC₅₀: The drug exposure (Area Under the Curve) required to inhibit the biomarker (SAM) by 50%.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of pharmacokinetic and pharmacodynamic studies. The protocols outlined below are based on the methods described in the primary literature for this compound[1].
4.1 In Vivo Tumor Growth Inhibition (Xenograft Model)
-
Animal Model: 5- to 6-week-old female Nu/Nu mice (severe combined immunodeficient).
-
Cell Line: Human pancreatic ductal carcinoma (KP4) cells.
-
Tumor Implantation: Subcutaneous injection of KP4 cells into the flank of each mouse. Tumors are allowed to grow to a specified volume before the initiation of treatment.
-
Drug Formulation: this compound is prepared for oral administration. A typical formulation involves creating a stock solution in DMSO, which is then diluted with vehicles such as PEG300, Tween-80, and saline to achieve the final desired concentration and solubility[1].
-
Dosing Regimen: this compound is administered via oral gavage (p.o.) at doses of 30 and 60 mg/kg, once daily for a period of 13 consecutive days[1].
-
Efficacy Endpoints:
-
Tumor Volume: Measured periodically (e.g., twice weekly) using digital calipers. Tumor growth inhibition (TGI) is calculated relative to a vehicle-treated control group.
-
Body Weight: Monitored as an indicator of systemic toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors may be harvested at specific time points post-last dose to measure the intratumoral concentration of SAM.
-
4.2 Pharmacokinetic/Pharmacodynamic (PK/PD) Study
The workflow for a typical PK/PD study to assess this compound's effect on its target is visualized below. This involves dosing, systematic sample collection, and bioanalysis to correlate drug exposure with the desired biological effect.
4.3 Bioanalytical Method for SAM Quantification
The measurement of S-adenosylmethionine is a critical pharmacodynamic biomarker for MAT2A inhibitors. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the standard method for its accurate quantification.
-
Sample Preparation:
-
Tissue samples (tumor or brain) are collected and immediately flash-frozen in liquid nitrogen to halt metabolic activity.
-
Samples are homogenized in an ice-cold acid solution (e.g., perchloric acid) to precipitate proteins and extract small molecule metabolites.
-
A stable isotope-labeled internal standard (e.g., d3-SAM) is added to the homogenate to account for matrix effects and variability during sample processing.
-
The mixture is centrifuged at high speed at 4°C, and the resulting supernatant containing SAM is collected for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Separation is typically achieved using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is suitable for retaining and separating highly polar metabolites like SAM.
-
Mass Spectrometry: The instrument is operated in positive ion mode using Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. The mass transition for SAM is typically monitored at m/z 399.0 → 250.1.
-
Quantification: A standard curve is generated using known concentrations of pure SAM. The concentration in the biological samples is determined by comparing the peak area ratio of the analyte to the internal standard against this curve. Results are normalized to the initial tissue weight.
-
Disclaimer: This document is intended for research and informational purposes only. This compound is an investigational compound and is not approved for human or veterinary use. All laboratory work should be conducted in accordance with institutional and regulatory guidelines.
References
AGI-41998: A Potent, Brain-Penetrant Inhibitor of Methionine Adenosyltransferase 2A for MTAP-Deleted Cancers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
AGI-41998 is a potent and orally active small molecule inhibitor of methionine adenosyltransferase 2A (MAT2A), an enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the primary methyl group donor in the cell.[1][2] this compound has demonstrated significant inhibitory activity against MAT2A and has shown to effectively penetrate the blood-brain barrier.[1][2][3] This technical guide provides a comprehensive overview of this compound's effect on MAT2A, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its evaluation, and the underlying signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers in the fields of oncology, metabolism, and drug discovery.
Introduction to MAT2A and the Role of this compound
Methionine adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the conversion of methionine and ATP into S-adenosylmethionine (SAM).[4][5] SAM is a universal methyl donor for numerous cellular processes, including DNA, RNA, and protein methylation, which are essential for regulating gene expression and cell proliferation.[6] In the context of oncology, MAT2A has emerged as a promising therapeutic target, particularly in cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[7][8][9]
MTAP deletion, occurring in approximately 15% of all human cancers, leads to the accumulation of methylthioadenosine (MTA).[5][10] MTA is a potent endogenous inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme that plays a crucial role in mRNA splicing and cell survival.[5][7] The elevated MTA levels in MTAP-deleted cancer cells render them uniquely dependent on MAT2A for the production of SAM to maintain a sufficient methylation potential for survival. This creates a synthetic lethal relationship, where the inhibition of MAT2A in the context of MTAP deletion leads to selective cancer cell death.[9]
This compound is a next-generation MAT2A inhibitor developed to exploit this synthetic lethality.[9][11] It is a potent, orally bioavailable, and brain-penetrant molecule that has demonstrated significant anti-tumor activity in preclinical models of MTAP-deleted cancers.[1][2]
Quantitative Data on this compound's Activity
The following table summarizes the key quantitative data on the inhibitory activity of this compound against MAT2A and its cellular effects.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (MAT2A) | 22 nM | Biochemical Assay | [1][3] |
| IC50 (SAM inhibition) | 34 nM | HCT-116 MTAP-null cells | [1][2] |
| GI50 | 66 nM | HCT-116 MTAP-null cells (4-day incubation) | [1][2] |
| GI50 | 1.65 µM | HCT-116 MTAP-wildtype cells (4-day incubation) | [1][2] |
Signaling Pathway Modulation by this compound
This compound's mechanism of action is centered on the inhibition of MAT2A, leading to a cascade of downstream effects, particularly in MTAP-deleted cancer cells. The following diagram illustrates the key signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | MAT2A inhibitor | Probechem Biochemicals [probechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cancer Dependencies: PRMT5 and MAT2A in MTAP/p16-Deleted Cancers | Annual Reviews [annualreviews.org]
- 8. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Leveraging Structure-Based Drug Design to Identify Next-Generation MAT2A Inhibitors, Including Brain-Penetrant and Peripherally Efficacious Leads - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Therapeutic Avenue: An In-depth Technical Guide to the Initial Studies and Discovery of AGI-41998
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research and discovery of AGI-41998, a potent and brain-penetrant inhibitor of Methionine Adenosyltransferase 2A (MAT2A). We will delve into the scientific rationale, key experimental data from initial studies, and the methodologies employed in its early-stage evaluation.
Introduction: Targeting Synthetic Lethality in MTAP-Deleted Cancers
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular processes, including DNA, RNA, and protein methylation.[1] In recent years, MAT2A has emerged as a promising therapeutic target in oncology, particularly for cancers harboring a deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2][3]
The MTAP gene is frequently co-deleted with the tumor suppressor gene CDKN2A in approximately 15% of all human cancers.[1] This genetic alteration leads to the accumulation of methylthioadenosine (MTA), which in turn inhibits the activity of protein arginine methyltransferase 5 (PRMT5). This creates a state of vulnerability where the cancer cells become exquisitely dependent on the MAT2A-driven production of SAM. Inhibition of MAT2A in this context leads to a synthetic lethal effect, selectively killing cancer cells with MTAP deletion while sparing normal tissues.
This compound was developed by Agios Pharmaceuticals as a next-generation MAT2A inhibitor, building upon the learnings from their first-in-class inhibitor, AG-270.[2][4] A key objective in the development of this compound was to achieve brain penetrance, opening up the possibility of treating central nervous system (CNS) malignancies and exploring the role of SAM modulation in neurological disorders.[2]
Discovery and Initial Characterization
This compound was identified through a structure-based drug design approach, optimizing a lead compound from a high-throughput screening campaign.[2] The design strategy focused on enhancing potency and achieving favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier.
Initial studies confirmed that this compound is a potent and orally active inhibitor of MAT2A.[5][6] Preclinical investigations demonstrated its ability to effectively reduce SAM levels in both tumor tissues and the brain, leading to significant anti-tumor activity in models of MTAP-deficient cancers.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial preclinical studies of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Condition | Value | Reference |
| MAT2A IC50 | HCT-116 | MTAP-null | 22 nM | [5][6] |
| SAM IC50 | HCT-116 | MTAP-null | 34 nM | [5][6] |
| GI50 (4 days) | HCT-116 | MTAP-null | 66 nM | [5] |
| GI50 (4 days) | HCT-116 | MTAP-wildtype | 1.65 µM | [5] |
Table 2: In Vivo Pharmacodynamic and Efficacy Data for this compound
| Animal Model | Dosing | Parameter | Result | Reference |
| Mice with HCT-116 (MTAP-deficient) tumors | 10 mg/kg, p.o., single dose | Tumor SAM Reduction (EAUC50) | 9680 h·ng/mL | [5] |
| Mice with HCT-116 (MTAP-deficient) tumors | 10 mg/kg, p.o., single dose | Brain SAM Reduction (EAUC50) | 26400 h·ng/mL | [5] |
| KP4 xenograft mice | 30-60 mg/kg, p.o., once daily for 13 days | Tumor Growth Inhibition | Significant at 60 mg/kg | [5] |
| KP4 xenograft mice | 60 mg/kg, p.o., once daily for 13 days | Tumor SAM Level Reduction | Approximately 80% | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MAT2A Enzymatic Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) of this compound against the MAT2A enzyme was likely determined using a biochemical assay that measures the production of a byproduct of the enzymatic reaction, such as pyrophosphate or S-adenosylhomocysteine. A typical protocol would involve:
-
Reagents and Materials: Recombinant human MAT2A enzyme, ATP, L-methionine, a detection reagent (e.g., a fluorescent probe for pyrophosphate), assay buffer, and microplates.
-
Procedure: a. This compound is serially diluted to various concentrations. b. The recombinant MAT2A enzyme is incubated with the different concentrations of this compound. c. The enzymatic reaction is initiated by the addition of the substrates, ATP and L-methionine. d. The reaction is allowed to proceed for a defined period at a controlled temperature. e. The reaction is stopped, and the amount of product formed is quantified using a plate reader.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of this compound relative to a control with no inhibitor. The IC50 value is then determined by fitting the dose-response curve to a suitable pharmacological model.
Cellular SAM and GI50 Determination in HCT-116 Cells
-
Cell Culture: HCT-116 MTAP-null and MTAP-wildtype cells are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound for a specified duration (e.g., 4 days for GI50).
-
SAM Level Quantification (IC50): a. After a shorter incubation period (e.g., 24-48 hours), cells are harvested. b. Intracellular metabolites are extracted. c. SAM levels are quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS). d. The IC50 for SAM reduction is calculated based on the dose-dependent decrease in SAM levels.
-
Cell Viability Assay (GI50): a. After the 4-day incubation, cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. b. The half-maximal growth inhibition (GI50) is calculated from the dose-response curve.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: HCT-116 (MTAP-deficient) or KP4 cancer cells are subcutaneously injected into the flanks of the mice. Tumors are allowed to grow to a palpable size.
-
Drug Administration: Once tumors reach a predetermined size, mice are randomized into vehicle control and this compound treatment groups. This compound is administered orally (p.o.) at the specified doses and schedule.
-
Pharmacodynamic (SAM) Analysis: a. At various time points after a single dose, or at the end of the study, subsets of mice are euthanized. b. Tumor and brain tissues are collected and rapidly frozen. c. SAM levels in the tissue homogenates are quantified by LC-MS.
-
Efficacy (Tumor Growth Inhibition) Assessment: a. Tumor volumes are measured regularly (e.g., twice weekly) using calipers. b. Animal body weights are monitored as an indicator of toxicity. c. At the end of the study, the percentage of tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for its preclinical evaluation.
Caption: MAT2A signaling pathway and the inhibitory action of this compound.
Caption: Preclinical evaluation workflow for this compound.
Conclusion
The initial studies on this compound have established it as a potent, orally bioavailable, and brain-penetrant inhibitor of MAT2A. The compelling preclinical data, demonstrating its selective activity against MTAP-deleted cancer cells and its ability to modulate SAM levels in both peripheral tumors and the central nervous system, highlight its potential as a novel therapeutic agent. This early research has laid a strong foundation for the further development of this compound and the broader exploration of MAT2A inhibition as a targeted strategy in oncology and potentially other therapeutic areas.
References
- 1. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. IL259773A - Mat2a inhibitors for treating mtap null cancer - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
AGI-41998: A Preclinical In-Depth Analysis of a MAT2A Inhibitor for MTAP-Deleted Cancers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
AGI-41998 is a potent, selective, and orally bioavailable small molecule inhibitor of methionine adenosyltransferase 2A (MAT2A). Developed by Agios Pharmaceuticals, this compound has demonstrated significant potential in preclinical models of cancers harboring a specific genetic alteration: the deletion of the methylthioadenosine phosphorylase (MTAP) gene. This guide provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols. The information presented herein is intended to serve as a technical resource for researchers and drug development professionals investigating novel therapeutic strategies for MTAP-deleted malignancies.
Introduction: The Rationale for MAT2A Inhibition in MTAP-Deleted Cancers
Approximately 15% of all human cancers exhibit a homozygous deletion of the MTAP gene, which is co-located with the CDKN2A tumor suppressor gene on chromosome 9p21.[1] MTAP is a key enzyme in the methionine salvage pathway, responsible for the catabolism of 5'-methylthioadenosine (MTA).[1] Loss of MTAP function leads to the accumulation of MTA, which acts as a potent endogenous inhibitor of protein arginine methyltransferase 5 (PRMT5).[1] This inhibition of PRMT5 creates a dependency on the primary pathway for S-adenosylmethionine (SAM) synthesis, which is catalyzed by MAT2A.[1][2] Consequently, cancer cells with MTAP deletion are exquisitely sensitive to the inhibition of MAT2A, a concept known as synthetic lethality.[1][3][4]
This compound was developed as a brain-penetrant MAT2A inhibitor to exploit this synthetic lethal relationship, offering a targeted therapeutic approach for this genetically defined subset of cancers.[2][5]
Mechanism of Action: The MAT2A-MTAP Synthetic Lethal Pathway
This compound functions as an allosteric inhibitor of MAT2A, the enzyme responsible for synthesizing SAM from methionine and ATP.[2] In MTAP-deleted cancer cells, the resulting reduction in SAM levels synergizes with the MTA-induced inhibition of PRMT5, leading to a robust anti-proliferative effect.[1]
Quantitative Data Presentation
The preclinical efficacy of this compound has been quantified through a series of in vitro and in vivo experiments. The data is summarized in the tables below.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Genotype | Value | Reference(s) |
| IC50 (MAT2A) | - | - | 22 nM | [6] |
| IC50 (SAM) | HCT-116 | MTAP-null | 34 nM | [6] |
| GI50 (4 days) | HCT-116 | MTAP-null | 66 nM | [6] |
| GI50 (4 days) | HCT-116 | MTAP-WT | 1.65 µM | [6] |
Table 2: In Vivo Pharmacodynamics and Efficacy of this compound
| Model | Dosing | Duration | Endpoint | Result | Reference(s) |
| HCT-116 Xenograft | 10 mg/kg, single oral dose | 24 hours | Tumor SAM Reduction (EAUC50) | 9680 h·ng/mL | [6] |
| HCT-116 Xenograft | 10 mg/kg, single oral dose | 24 hours | Brain SAM Reduction (EAUC50) | 26400 h·ng/mL | [6] |
| KP4 Xenograft | 30-60 mg/kg, daily oral dose | 13 days | Tumor Growth Inhibition | Significant inhibition at 60 mg/kg | [6] |
| KP4 Xenograft | 60 mg/kg, daily oral dose | 13 days | Tumor SAM Reduction | ~80% decrease | [6] |
| KP4 Xenograft | 30-60 mg/kg, daily oral dose | 13 days | Tolerability | No significant weight loss | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. This section outlines representative protocols for the evaluation of this compound.
MAT2A Enzymatic Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on MAT2A enzymatic activity.
-
Reagents: Recombinant human MAT2A, L-Methionine, ATP, Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2), this compound (in DMSO), Colorimetric phosphate (B84403) detection reagent.
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add diluted this compound or vehicle (DMSO) to respective wells.
-
Add recombinant MAT2A enzyme to all wells except for the blank control.
-
Initiate the reaction by adding a mixture of L-Methionine and ATP.
-
Incubate at room temperature for 60 minutes.
-
Stop the reaction and measure the generated inorganic phosphate using a colorimetric detection reagent and a plate reader.
-
Calculate the IC50 value by fitting the dose-response curve.
-
Cell Proliferation Assay
This assay assesses the selective anti-proliferative effect of this compound on MTAP-deleted cancer cells.
-
Cell Lines: HCT-116 (MTAP-null) and HCT-116 (MTAP-WT).
-
Reagents: Cell culture medium, this compound (in DMSO), Cell viability reagent (e.g., resazurin-based).
-
Procedure:
-
Seed HCT-116 MTAP-null and MTAP-WT cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or vehicle control.
-
Incubate for 4 days.
-
Add cell viability reagent and incubate as per the manufacturer's instructions.
-
Measure fluorescence or absorbance using a plate reader.
-
Calculate the Growth Inhibition 50 (GI50) values.
-
In Vivo Xenograft Studies
The following protocol is representative of the studies conducted to evaluate the in vivo efficacy of this compound.
-
Animal Model: Immunodeficient mice (e.g., Nu/Nu).
-
Procedure:
-
Human pancreatic (KP4) or colorectal (HCT-116) cancer cells are implanted subcutaneously.
-
Once tumors reach a predetermined size, animals are randomized into treatment and control groups.
-
This compound is formulated for oral administration (e.g., in DMSO, PEG300, Tween-80, and saline).[6]
-
Mice are dosed orally once daily for the specified duration (e.g., 13 days).
-
Tumor volumes and body weights are measured regularly.
-
At the end of the study, tumors are excised for pharmacodynamic analysis.
-
SAM Level Quantification in Tissues
This protocol describes the measurement of the pharmacodynamic biomarker, SAM, in tumor and brain tissues.
-
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Procedure:
-
Excised tissues are snap-frozen immediately to preserve metabolite stability.[3]
-
Tissues are homogenized in an acidic extraction buffer.
-
Proteins are precipitated, and the supernatant containing the metabolites is collected.
-
The extract is analyzed by LC-MS/MS. A stable isotope-labeled internal standard is used for accurate quantification.[1][3]
-
SAM levels are determined by comparing the signal to a standard curve.
-
Clinical Development Perspective
This compound was identified as a promising preclinical candidate by Agios Pharmaceuticals.[2][5] While this compound itself has not entered clinical trials, the preclinical data generated with this and similar compounds helped validate the therapeutic hypothesis of MAT2A inhibition. This foundational work supported the clinical development of another MAT2A inhibitor, AG-270 (S095033), which has been evaluated in a Phase 1 clinical trial for patients with advanced solid tumors or lymphoma with MTAP loss (NCT03435250).[7][8][9]
Conclusion
This compound is a well-characterized preclinical MAT2A inhibitor that has demonstrated potent and selective activity against MTAP-deleted cancer models. The data strongly support the synthetic lethal approach of targeting MAT2A in this genetically defined patient population. The experimental protocols and quantitative data presented in this guide provide a valuable resource for the ongoing research and development of MAT2A inhibitors and other therapies for MTAP-deficient cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC-MS/MS and evaluation of their stability in mice tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Leveraging Structure-Based Drug Design to Identify Next-Generation MAT2A Inhibitors, Including Brain-Penetrant and Peripherally Efficacious Leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. S095033 News - LARVOL Sigma [sigma.larvol.com]
- 8. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
AGI-41998 Protocol for In Vitro Cell Culture Assays: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGI-41998 is a potent and orally bioavailable small molecule inhibitor of Methionine Adenosyltransferase 2A (MAT2A). MAT2A is the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a multitude of cellular methylation reactions essential for cell proliferation and survival. In cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is an accumulation of methylthioadenosine (MTA), a partial inhibitor of the enzyme PRMT5. This renders these cancer cells highly dependent on MAT2A for the production of SAM to maintain PRMT5 activity, creating a synthetic lethal relationship. This compound exploits this vulnerability by inhibiting MAT2A, leading to a significant reduction in SAM levels and subsequent inhibition of cancer cell growth.[1] This document provides detailed protocols for in vitro assays to evaluate the efficacy of this compound.
Data Presentation
The following tables summarize the in vitro inhibitory activities of this compound on the HCT-116 human colorectal carcinoma cell line.
| Cell Line | MTAP Status | Assay | Metric | Value | Reference |
| HCT-116 | MTAP-null | MAT2A Inhibition | IC50 | 22 nM | [1] |
| HCT-116 | MTAP-null | SAM Inhibition | IC50 | 34 nM | [1] |
| HCT-116 | MTAP-null | Proliferation | GI50 (4 days) | 66 nM | [1] |
| HCT-116 | MTAP Wild-Type | Proliferation | GI50 (4 days) | 1.65 µM | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MAT2A signaling pathway and the general experimental workflows for the described in vitro assays.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the viability of MTAP-wild-type and MTAP-deleted cancer cell lines.
Materials:
-
HCT-116 MTAP-null and HCT-116 MTAP-WT cell lines
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 1,000-2,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete medium to achieve final desired concentrations (e.g., ranging from 1 nM to 10 µM). The final DMSO concentration should not exceed 0.1%.
-
Include a vehicle control (0.1% DMSO in medium).
-
Carefully remove the medium from the cells and add 100 µL of the compound dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plates for 4 days at 37°C with 5% CO₂.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Incubate at room temperature in the dark for at least 2 hours, shaking on an orbital shaker to ensure complete solubilization of the formazan (B1609692) crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the GI50 value using non-linear regression analysis.
-
Western Blot Analysis of MAT2A Expression
This protocol outlines the steps for detecting MAT2A protein levels in cancer cells following treatment with this compound.
Materials:
-
Cultured cells treated with this compound
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: MAT2A (e.g., Cell Signaling Technology #84478, 1:1000 dilution)
-
Loading control antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with this compound for the desired time (e.g., 24-72 hours).
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble protein.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary MAT2A antibody overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with a loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for MAT2A and the loading control using densitometry software.
-
Normalize the MAT2A band intensity to the corresponding loading control band intensity.
-
Quantification of Intracellular S-Adenosylmethionine (SAM) by LC-MS/MS
This protocol details the extraction and relative quantification of intracellular SAM from cancer cells treated with this compound.
Materials:
-
Cultured cells treated with this compound
-
Ice-cold PBS
-
Ice-cold extraction solution (e.g., 80:20 methanol:water)
-
Cell scraper
-
Stable isotope-labeled internal standard (e.g., d3-SAM)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates (e.g., 6-well plates) to reach ~70-80% confluency at harvest.
-
Treat cells with a dose-response of this compound for a predetermined period (e.g., 24-72 hours).
-
-
Intracellular Metabolite Extraction:
-
Place the culture plate on ice and aspirate the media.
-
Quickly wash the cell monolayer once with ice-cold PBS.
-
Aspirate the PBS completely.
-
Add ice-cold extraction solution to each well and scrape the cells.
-
Transfer the cell lysate to a pre-chilled tube.
-
-
Sample Processing:
-
Vortex the lysate thoroughly.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Spike samples with a known concentration of the internal standard.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using an LC-MS/MS system. A common chromatographic method is Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Monitor the transition for SAM (e.g., m/z 399.0 → 250.1).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of pure SAM.
-
Determine the concentration of SAM in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Normalize the final SAM concentration to the cell number or total protein concentration of the original sample.
-
References
Application Notes and Protocols for AGI-41998 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dosing and administration of AGI-41998, a potent and orally active inhibitor of methionine adenosyltransferase 2A (MAT2A), in xenograft mouse models. The provided methodologies are based on established pre-clinical research and are intended to guide researchers in designing and executing in vivo efficacy studies.
Mechanism of Action
This compound is an inhibitor of MAT2A, a crucial enzyme in the methionine cycle responsible for the synthesis of S-adenosylmethionine (SAM). SAM is a universal methyl donor for numerous cellular processes, including DNA, RNA, and protein methylation. In cancer cells with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is a synthetic lethal relationship with MAT2A inhibition. These MTAP-deleted cancer cells are highly dependent on MAT2A for SAM production, making them particularly sensitive to MAT2A inhibitors like this compound. Inhibition of MAT2A by this compound leads to a depletion of intracellular SAM, which in turn inhibits the proliferation and growth of MTAP-deficient tumors.[1][2] this compound has been shown to effectively penetrate the blood-brain barrier.[1][2]
Signaling Pathway
The following diagram illustrates the role of MAT2A in the methionine cycle and the inhibitory effect of this compound.
Caption: The Methionine Cycle and this compound Inhibition.
Quantitative Data Summary
The following tables summarize the reported in vivo dosing regimens for this compound in various xenograft mouse models.
| Compound | Dose (mg/kg) | Administration Route | Dosing Schedule | Mouse Model | Tumor Type | Key Efficacy Readout |
| This compound | 10 | Oral (p.o.) | Single dose | HCT-116 (MTAP deficient) | Colon Cancer | Reduction in tumor and brain SAM levels.[1] |
| This compound | 30-60 | Oral (p.o.) | Once daily for 13 days | KP4 | Pancreatic Ductal Carcinoma | Significant tumor growth inhibition at 60 mg/kg.[1] |
| This compound | 60 | Oral (p.o.) | Once daily for 13 days | KP4 | Pancreatic Ductal Carcinoma | Approximately 80% decrease in tumor SAM levels.[1] |
Experimental Protocols
Protocol 1: Establishment of Subcutaneous Xenograft Mouse Model
This protocol outlines the general procedure for establishing a subcutaneous tumor model using cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT-116, KP4)
-
Appropriate immunodeficient mice (e.g., Nu/Nu, SCID), 5-6 weeks old, female[1]
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional, can improve tumor take rate)
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Calipers
-
70% ethanol
Procedure:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells by trypsinization and wash with sterile PBS.
-
Resuspend the cell pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at the desired concentration (e.g., 5-10 x 10^6 cells/100 µL). Keep the cell suspension on ice.
-
Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Wipe the injection site on the flank of the mouse with 70% ethanol.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of the mouse.
-
Monitor the mice regularly for tumor growth. Tumor volume can be measured using calipers with the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Protocol 2: Preparation and Administration of this compound
This protocol details the preparation of this compound for oral gavage and its administration to mice.
Materials:
-
This compound
-
Vehicle for formulation (e.g., as specified by the supplier or determined empirically)
-
Sterile water or saline
-
DMSO
-
PEG300
-
Tween-80
-
Weighing scale, spatulas, and weigh boats
-
Sterile conical tubes
-
Vortex mixer
-
Oral gavage needles (20-22 gauge, 1.5-inch)
-
1 mL syringes
Formulation Preparation (Example): A common vehicle for oral administration of hydrophobic compounds in mice consists of DMSO, PEG300, Tween-80, and saline. An example formulation for this compound to achieve a clear solution is as follows:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to reach the final volume of 1 mL and vortex until a clear solution is formed.[3] Note: The final concentration of the dosing solution should be calculated based on the desired dose (mg/kg) and the average weight of the mice. The dosing volume is typically 10 mL/kg.
Administration by Oral Gavage:
-
Weigh each mouse before dosing to calculate the exact volume of this compound formulation to be administered.
-
Gently restrain the mouse.
-
Draw the calculated volume of the this compound solution into a 1 mL syringe fitted with an oral gavage needle.
-
Carefully insert the gavage needle into the mouse's esophagus and slowly administer the solution.
-
Monitor the mouse for any signs of distress after administration.
-
Return the mouse to its cage.
Experimental Workflow
The following diagram outlines the typical workflow for an in vivo efficacy study of this compound in a xenograft mouse model.
Caption: Workflow for this compound In Vivo Efficacy Study.
References
Application Notes and Protocols for AGI-41998 Treatment in HCT-116 MTAP-null Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for utilizing AGI-41998, a potent and orally active inhibitor of methionine adenosyltransferase 2A (MAT2A), with HCT-116 methylthioadenosine phosphorylase (MTAP)-null colorectal cancer cells. The co-deletion of the MTAP gene with the CDKN2A tumor suppressor, a frequent event in various cancers, creates a specific metabolic vulnerability. The loss of MTAP function leads to the accumulation of methylthioadenosine (MTA), which in turn partially inhibits protein arginine methyltransferase 5 (PRMT5). This renders MTAP-deficient cancer cells, such as the HCT-116 MTAP-null line, highly dependent on MAT2A for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor. Inhibition of MAT2A with this compound in this context leads to synthetic lethality, offering a promising therapeutic strategy against MTAP-deleted cancers.[1][2]
Data Presentation
The following tables summarize the in vitro efficacy of this compound in HCT-116 MTAP-null and its corresponding wild-type cell line.
Table 1: In Vitro Potency of this compound in HCT-116 Cells
| Parameter | HCT-116 MTAP-null | HCT-116 MTAP-WT | Reference |
| IC50 (MAT2A) | 22 nM | - | [3] |
| IC50 (SAM) | 34 nM | - | [3] |
| GI50 (4 days) | 66 nM | 1.65 µM | [3] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of MAT2A Inhibition in MTAP-null Cells
Caption: MAT2A inhibition in MTAP-null cancer cells.
Experimental Workflow for this compound Treatment and Analysis
References
Application Notes and Protocols for AGI-41998 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of AGI-41998 and protocols for its preparation and use in in vivo research settings. This compound is a potent, orally active, and brain-penetrant inhibitor of methionine adenosyltransferase 2A (MAT2A).[1] It has shown significant anti-tumor activity in preclinical models, particularly in cancers with methylthioadenosine phosphorylase (MTAP) gene deletion.[2][3]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Remarks |
| DMSO | 83.33 mg/mL (164.92 mM) | Ultrasonic assistance may be required. Use newly opened, anhydrous DMSO as the compound is hygroscopic.[1] |
| DMSO | 10 mM | A common stock solution concentration.[4] |
Table 2: In Vivo Formulation for this compound
| Component | Percentage of Final Volume | Role |
| DMSO | 10% | Solvent for initial dissolution |
| PEG300 | 40% | Vehicle |
| Tween-80 | 5% | Surfactant/Emulsifier |
| Saline | 45% | Vehicle |
| Final Concentration | ≥ 2.08 mg/mL | Clear Solution |
This formulation is based on a protocol that yields a clear solution of at least 2.08 mg/mL. The saturation point is not specified.[1]
Table 3: Summary of In Vivo Efficacy Studies with this compound
| Animal Model | Cancer Cell Line | Dosing Regimen | Key Findings |
| Mice | HCT-116 (MTAP-deficient) | 10 mg/kg, p.o., single dose | Reduced tumor and brain S-adenosyl methionine (SAM) levels.[1] |
| Xenograft Mice | KP4 | 30-60 mg/kg, p.o., once daily for 13 days | Significantly inhibited tumor growth at the 60 mg/kg dose.[1] |
| Xenograft Mice | KP4 | 60 mg/kg, p.o., once daily | Decreased tumor SAM levels by approximately 80% with no significant weight loss.[1] |
Signaling Pathway and Mechanism of Action
This compound functions as a selective inhibitor of MAT2A, an essential enzyme responsible for the synthesis of S-adenosylmethionine (SAM) from methionine and ATP.[5] In cancers harboring a deletion of the MTAP gene, there is an accumulation of methylthioadenosine (MTA).[6] This accumulation leads to the partial inhibition of another enzyme, protein arginine methyltransferase 5 (PRMT5). The synthetic lethality of MAT2A inhibition in these cancers arises from the dual insult to PRMT5 activity. By inhibiting MAT2A, this compound drastically reduces the cellular levels of SAM, the universal methyl donor.[6] This further cripples the already compromised PRMT5, leading to disruptions in critical cellular processes like mRNA splicing and inducing DNA damage, ultimately resulting in cancer cell death.[2][3]
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Oral Administration
This protocol details the preparation of a 1 mL working solution of this compound. Adjust volumes as needed for the total amount required for your study.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare Stock Solution:
-
Weigh the required amount of this compound powder.
-
Dissolve this compound in anhydrous DMSO to create a stock solution (e.g., 20.8 mg/mL). Use of an ultrasonic bath may aid in dissolution.[1]
-
-
Vehicle Preparation:
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the this compound DMSO stock solution.
-
Vortex thoroughly until the solution is homogenous.
-
-
Addition of Surfactant:
-
Add 50 µL of Tween-80 to the DMSO/PEG300 mixture.
-
Vortex again until the solution is clear and well-mixed.
-
-
Final Formulation:
-
Add 450 µL of sterile saline to the mixture.
-
Vortex one final time to ensure a uniform and clear solution. The final concentration will be a 1:10 dilution of your stock solution (e.g., 2.08 mg/mL from a 20.8 mg/mL stock).
-
-
Storage:
-
Store the final formulation at 4°C for short-term use. For longer-term storage of the DMSO stock solution, aliquots can be stored at -20°C for up to one month or -80°C for up to six months.[1]
-
Protocol 2: In Vivo Xenograft Study in Mice
This protocol provides a general framework for conducting an in vivo efficacy study of this compound in a xenograft mouse model.
Materials and Animals:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
MTAP-deleted cancer cells (e.g., HCT-116, KP4)
-
Matrigel (optional, for subcutaneous injection)
-
Prepared this compound formulation
-
Vehicle control formulation (prepared identically but without this compound)
-
Oral gavage needles
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or culture medium, potentially mixed with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice at the same frequency to assess toxicity.
-
Observe the general health and behavior of the animals daily.
-
-
Study Endpoint:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | MAT2A inhibitor | Probechem Biochemicals [probechem.com]
- 5. Leveraging Structure-Based Drug Design to Identify Next-Generation MAT2A Inhibitors, Including Brain-Penetrant and Peripherally Efficacious Leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of MAT2A Expression Following AGI-41998 Treatment
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM) from L-methionine and ATP.[1][2] SAM is the universal methyl donor for a vast number of cellular methylation reactions, including the methylation of DNA, RNA, histones, and other proteins, which are fundamental for regulating gene expression, cell proliferation, and overall cellular homeostasis.[3][4] MAT2A is frequently overexpressed in various cancers, such as liver, colon, and breast cancer, to meet the high metabolic demand of rapidly proliferating tumor cells.[2][5]
AGI-41998 is a potent, selective, and orally active inhibitor of MAT2A.[6][7][8] It works by blocking the catalytic activity of MAT2A, thereby depleting the intracellular pool of SAM.[4][6] This mechanism is particularly relevant in cancers with a homozygous co-deletion of the methylthioadenosine phosphorylase (MTAP) gene, creating a synthetic lethal vulnerability.[9][10]
These application notes provide a detailed protocol for utilizing Western blot analysis to monitor the expression levels of the MAT2A protein in cancer cell lines following treatment with this compound. While this compound directly inhibits MAT2A's enzymatic function, investigating its potential feedback effects on total MAT2A protein expression is crucial for a comprehensive understanding of its mechanism of action. Western blot is a standard and effective technique for quantifying changes in protein levels, making it an essential tool for researchers, scientists, and drug development professionals studying MAT2A inhibitors.
Signaling Pathway
The metabolic pathway initiated by MAT2A is central to cellular methylation. This compound directly targets MAT2A, the rate-limiting enzyme in this process, to disrupt downstream methylation events crucial for cancer cell survival.
References
- 1. Frontiers | SYVN1-MTR4-MAT2A Signaling Axis Regulates Methionine Metabolism in Glioma Cells [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 5. Methionine adenosyltransferases in cancers: Mechanisms of dysregulation and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | MAT2A inhibitor | Probechem Biochemicals [probechem.com]
- 9. medkoo.com [medkoo.com]
- 10. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytotoxicity of AGI-41998 in Cancer Cell Lines
For Research Use Only.
Introduction
AGI-41998 is a potent and orally active inhibitor of methionine adenosyltransferase 2A (MAT2A), an enzyme responsible for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor critical for numerous cellular processes, including DNA, RNA, and protein methylation.[1][2] Dysregulation of MAT2A is implicated in the proliferation and survival of various cancers, making it a compelling target for therapeutic intervention.[2][3] This is particularly relevant in cancers with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, which represents approximately 15% of all human cancers.[4][5] Inhibition of MAT2A in these MTAP-deleted cancers leads to a synthetic lethal effect, making MAT2A inhibitors a promising therapeutic strategy.[6]
These application notes provide a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines. The following sections include information on the mechanism of action, experimental protocols for cytotoxicity assays, and data on the inhibitory activity of this compound.
Mechanism of Action
This compound selectively inhibits MAT2A, leading to a reduction in intracellular SAM levels.[1] This disruption of SAM synthesis preferentially affects cancer cells that are highly dependent on methylation for their growth and proliferation.[2] In MTAP-deleted cancers, the accumulation of methylthioadenosine (MTA) partially inhibits protein arginine methyltransferase 5 (PRMT5). Further inhibition of SAM production by this compound enhances this effect, leading to selective cell death in these cancer cells.[6]
Data Presentation
The inhibitory effects of this compound have been quantified in the HCT-116 colon cancer cell line, demonstrating potent inhibition of both MAT2A and cell proliferation.
| Cell Line | Genotype | Assay Type | Parameter | Value | Reference |
| HCT-116 | MTAP-null | Enzyme Inhibition | IC50 (MAT2A) | 22 nM | [1] |
| HCT-116 | MTAP-null | Enzyme Inhibition | IC50 (SAM) | 34 nM | [1] |
| HCT-116 | MTAP-null | Cell Proliferation | GI50 (4 days) | 66 nM | [1] |
| HCT-116 | MTAP-wildtype | Cell Proliferation | GI50 (4 days) | 1.65 µM | [1] |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.
Experimental Protocols
This section details a generalized protocol for determining the cytotoxicity of this compound in adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]
Materials
-
Cancer cell line of interest (e.g., HCT-116)
-
Complete cell culture medium (e.g., McCoy's 5A for HCT-116)[8]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), sterile
-
This compound (stock solution prepared in a suitable solvent like DMSO)
-
MTT reagent (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[9]
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO2)
Cell Seeding
-
Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well for HCT-116) in a 96-well plate.[9][10]
-
Add 100 µL of the cell suspension to each well.
-
Incubate the plate for 24 hours to allow the cells to attach.
Compound Treatment
-
Prepare a serial dilution of this compound in complete culture medium from the stock solution. The final concentrations should span a range appropriate to determine the IC50 value (e.g., from 1 nM to 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 72-96 hours).[1]
MTT Assay
-
After the incubation period, add 20 µL of the 5 mg/mL MTT reagent to each well.[9]
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, using non-linear regression analysis.
Visualizations
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for this compound cytotoxicity determination.
MAT2A Signaling Pathway Inhibition
Caption: Inhibition of the MAT2A signaling pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 3. Methionine adenosyltransferases in cancers: Mechanisms of dysregulation and implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTAP inhibitor MTDIA expands anti-cancer efficacy of MAT2a inhibitors to MTAP+/+ cancers and inhibits PRMT5 - American Chemical Society [acs.digitellinc.com]
- 6. probiologists.com [probiologists.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Cytotoxicity of aporphines in human colon cancer cell lines HCT-116 and Caco-2: an SAR study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Cytotoxic Activity of Origanum vulgare L. on HCT-116 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of AGI-41998 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of AGI-41998, a potent and selective methionine adenosyltransferase 2A (MAT2A) inhibitor, using dimethyl sulfoxide (B87167) (DMSO) as the solvent.[1] Adherence to this protocol is crucial for ensuring the accuracy and reproducibility of experimental results.
Application Notes
This compound is a small molecule inhibitor with a molecular weight of 505.30 g/mol .[1][2] It is a solid, often appearing as a light yellow to yellow powder.[3][4] For experimental use, it is typically dissolved in DMSO to create a concentrated stock solution, which can then be diluted to the desired working concentration for various in vitro assays. A common stock solution concentration is 10 mM.[1][5]
Proper storage of this compound, both in its solid form and as a stock solution, is critical to maintain its stability and activity. The powdered form should be stored at -20°C for long-term stability, where it can be viable for up to three years.[4][6] Once dissolved in DMSO, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[7] These aliquots should be stored at -20°C for up to one month or at -80°C for extended periods of up to six months.[3][4]
When preparing working solutions from the DMSO stock, it is important to note that high concentrations of DMSO can be toxic to cells.[7] Therefore, the final concentration of DMSO in the experimental medium should typically be kept below 0.5%, with a vehicle control containing the same DMSO concentration included in the experiment.[6][8]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 505.30 g/mol | [1][2] |
| Appearance | Light yellow to yellow solid | [3][4] |
| Solubility in DMSO | ≥ 10 mM | [1] |
| Recommended Stock Conc. | 10 mM | [1][5] |
| Storage (Powder) | -20°C (up to 3 years) | [4][6] |
| Storage (DMSO Stock) | -20°C (1 month), -80°C (6 months) | [3][4] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (e.g., 1.5 mL)
-
Sterile pipette tips
-
Vortex mixer
-
Optional: Water bath or heating block
Calculations:
To prepare a 10 mM stock solution, the required mass of this compound is calculated using the following formula:
Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000
For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mM × 1 mL × 505.30 g/mol / 1000 = 5.053 mg
Procedure:
-
Weighing this compound:
-
Place a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance and tare the balance.
-
Carefully weigh out the calculated mass (e.g., 5.053 mg) of this compound powder directly into the microcentrifuge tube.
-
-
Adding DMSO:
-
Using a calibrated pipette, add the calculated volume of DMSO (e.g., 1 mL) to the microcentrifuge tube containing the this compound powder.
-
-
Dissolving the Compound:
-
Tightly cap the tube and vortex for 1-2 minutes until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles. If the compound is difficult to dissolve, gentle warming (e.g., in a 37°C water bath) can be applied, but ensure the compound is not temperature-sensitive.[7]
-
-
Aliquoting and Storage:
-
To prevent degradation from multiple freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[7]
-
Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[3]
-
Visualizations
Diagram 1: Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
References
- 1. This compound | MAT2A inhibitor | Probechem Biochemicals [probechem.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. excenen.com [excenen.com]
- 5. apexbt.com [apexbt.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
Application Note: Long-Term Stability and Handling of AGI-41998 Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
AGI-41998 is a potent, orally bioavailable, and brain-penetrant inhibitor of Methionine Adenosyltransferase 2A (MAT2A), the enzyme responsible for producing S-adenosyl methionine (SAM).[1][2] The inhibition of MAT2A is a key therapeutic strategy, particularly in cancers characterized by the deletion of the methylthioadenosine phosphorylase (MTAP) gene, where it creates a synthetic lethal vulnerability.[3][4] Given its role in modulating SAM levels, this compound is a critical tool for cancer research and for studying SAM regulation within the central nervous system (CNS).[1][2]
The accuracy and reproducibility of in vitro and in vivo experiments depend critically on the integrity and concentration of the inhibitor. Improper storage and handling of this compound stock solutions can lead to degradation, precipitation, or concentration changes, resulting in unreliable experimental outcomes. This document provides detailed data on the long-term stability of this compound and protocols for its preparation, storage, and stability assessment.
Data Presentation: Recommended Storage and Stability
Quantitative data from various suppliers on the stability of this compound in both solid and solvent forms has been compiled. It is recommended to aliquot stock solutions upon preparation to avoid repeated freeze-thaw cycles. For in vivo experiments, freshly prepared working solutions are advised.[1]
| Form | Solvent | Storage Temperature | Recommended Stability Period | Source(s) |
| Solid Powder | N/A | -20°C | 1 to 3 years | [5][6] |
| N/A | 4°C | 6 months | [5] | |
| Stock Solution | DMSO | -80°C | 6 to 12 months | [1][5][6] |
| DMSO | -20°C | 1 to 6 months* | [1][5] |
*Note: There is variability in the recommended stability at -20°C among suppliers. For critical long-term experiments, storage at -80°C is recommended for maximum stability.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for this compound.[5]
Materials:
-
This compound powder (Molecular Weight: 505.30 g/mol )
-
Anhydrous/molecular biology grade DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Pre-warming: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.
-
Weighing: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, weigh 5.053 mg.
-
Dissolution: Add the appropriate volume of DMSO to the powder. Using the example above, add 1 mL of DMSO to the 5.053 mg of this compound.
-
Solubilization: Cap the vial tightly and vortex thoroughly. If necessary, gentle warming (to 37°C) or brief sonication can be used to aid complete dissolution.[1] Visually inspect the solution to ensure no particulates are present.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, low-binding cryovials. This minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for shorter-term use (up to 1 month).[1][6]
Protocol 2: Protocol for Assessing Long-Term Stability of this compound Stock Solutions
This protocol provides a framework for verifying the stability of prepared this compound stock solutions over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective: To quantify the percentage of intact this compound and detect the presence of degradation products in a stock solution stored under specific conditions over a defined period.
Materials:
-
Prepared this compound stock solution aliquots
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Appropriate mobile phase solvents (e.g., Acetonitrile, Water with 0.1% Formic Acid)
-
UV detector
Procedure:
-
Time 0 Analysis (Baseline):
-
Immediately after preparing the fresh stock solution (Protocol 1), take one aliquot for immediate analysis.
-
Dilute the sample to an appropriate concentration for HPLC/LC-MS analysis.
-
Inject the sample and run the established analytical method.
-
Record the chromatogram. The peak corresponding to this compound should be identified. The area of this peak and the total peak area of the chromatogram serve as the baseline (100% integrity).
-
-
Sample Storage:
-
Store the remaining aliquots under the desired test conditions (e.g., -80°C, -20°C, 4°C).
-
-
Analysis at Subsequent Time Points:
-
At each scheduled time point (e.g., 1, 3, 6, 12 months), retrieve one aliquot from storage.
-
Allow the aliquot to thaw completely and equilibrate to room temperature.
-
Prepare the sample for analysis using the exact same dilution factor as the Time 0 sample.
-
Inject the sample and analyze using the identical HPLC/LC-MS method.
-
-
Data Analysis:
-
For each time point, identify the this compound peak in the chromatogram.
-
Note the appearance of any new peaks, which may indicate degradation products.
-
Calculate the remaining percentage of this compound using the peak area relative to the Time 0 sample.
-
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
-
A solution is generally considered stable if the remaining percentage is >95% and no significant degradation peaks are observed.
-
Visualizations
Caption: Experimental workflow for assessing the long-term stability of this compound.
Caption: this compound inhibits MAT2A, leading to synthetic lethality in MTAP-deleted cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Leveraging Structure-Based Drug Design to Identify Next-Generation MAT2A Inhibitors, Including Brain-Penetrant and Peripherally Efficacious Leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | MAT2A inhibitor | Probechem Biochemicals [probechem.com]
- 6. This compound | TargetMol [targetmol.com]
Troubleshooting & Optimization
Troubleshooting AGI-41998 precipitation in cell culture media
Welcome to the technical support center for AGI-41998. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments and to troubleshoot common issues, particularly precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Methionine Adenosyltransferase 2A (MAT2A).[1][2] MAT2A is an enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), a universal methyl donor for various cellular processes, including DNA, RNA, and protein methylation.[3] By inhibiting MAT2A, this compound depletes cellular SAM levels, which can selectively inhibit the proliferation of cancer cells with specific genetic deletions (e.g., MTAP-deleted cancers) that are more reliant on the methionine salvage pathway.[2][4]
Q2: In which solvent should I dissolve this compound and what are the recommended storage conditions?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For long-term storage, the solid form of this compound should be stored at -20°C. Stock solutions in DMSO can be stored at -20°C for several months, but it is recommended to prepare fresh dilutions for experiments and avoid repeated freeze-thaw cycles.[1]
Q3: What are the typical working concentrations for this compound in cell culture?
The effective concentration of this compound can vary depending on the cell line and the experimental endpoint. It has been shown to have an IC50 of 22 nM for MAT2A and has demonstrated cellular activity in the nanomolar to low micromolar range in various cancer cell lines.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q4: Can I filter my cell culture medium if I observe this compound precipitation?
Filtering the medium after precipitation has occurred is not recommended. The precipitate is the compound of interest, and filtering it out will lead to an unknown and lower final concentration of this compound in your experiment, making the results unreliable. The best approach is to address the root cause of the precipitation.
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
Precipitation of this compound in aqueous cell culture media is a common challenge due to its hydrophobic nature. The following guide provides potential causes and solutions to help you mitigate this issue.
Issue: Immediate precipitation upon adding this compound stock solution to cell culture media.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its aqueous solubility limit in the cell culture medium. | Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific medium. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media can cause the compound to "crash out" due to the rapid solvent change.[5] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) cell culture media. Add the compound dropwise while gently swirling the medium.[5][6] |
| Low Temperature of Media | The solubility of many compounds, including this compound, is lower in cold solutions. | Always use pre-warmed (37°C) cell culture media for preparing your final working solution.[5][6] |
| High DMSO Concentration in Final Solution | While DMSO helps to dissolve this compound, a high final concentration of DMSO can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This may require preparing a more dilute stock solution in DMSO. |
Issue: Media becomes cloudy or shows precipitate after incubation.
| Potential Cause | Explanation | Recommended Solution |
| Interaction with Media Components | This compound may interact with salts (e.g., calcium, phosphate), proteins (if using serum), or other components in the media, forming insoluble complexes over time.[7][8] | If possible, test the solubility of this compound in a simpler buffered solution (e.g., PBS) to assess its inherent aqueous stability. Consider using a different basal media formulation. |
| pH Shift in Media | The pH of the culture medium can change during incubation due to cellular metabolism, which can affect the solubility of this compound. | Ensure your incubator's CO2 levels are properly calibrated to maintain the correct pH of the bicarbonate-buffered medium. |
| Evaporation of Media | Evaporation from culture plates can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.[7] | Use humidified incubators and ensure culture plates are properly sealed or have tight-fitting lids to minimize evaporation.[7] |
| Compound Instability | This compound may not be stable in the aqueous environment of the cell culture medium at 37°C over extended periods. | While specific stability data for this compound is not readily available, it is good practice to prepare fresh dilutions of the compound for each experiment, especially for long-term studies. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare a 10 mM Stock Solution:
-
Dissolve the appropriate amount of this compound powder in 100% DMSO to make a 10 mM stock solution.
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C.
-
Dilute the 10 mM stock solution in DMSO to a lower intermediate concentration (e.g., 1 mM).
-
-
Prepare the Final Working Solution:
-
Add a small volume of the stock or intermediate solution to the pre-warmed medium while gently vortexing or swirling. For example, to achieve a 1 µM final concentration from a 1 mM stock, add 1 µL of the stock to 1 mL of medium (final DMSO concentration will be 0.1%).
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Determining the Maximum Soluble Concentration of this compound
-
Prepare a serial dilution of your this compound stock solution in DMSO.
-
In a 96-well plate, add a fixed volume of each DMSO dilution to triplicate wells containing your complete cell culture medium. Include a DMSO-only control.
-
Incubate the plate at 37°C and 5% CO2.
-
Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., immediately, 1, 4, and 24 hours).
-
The highest concentration that remains clear is the maximum working soluble concentration under your experimental conditions.
Visualizations
This compound Troubleshooting Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SYVN1-MTR4-MAT2A Signaling Axis Regulates Methionine Metabolism in Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Culture Academy [procellsystem.com]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Technical Support Center: AGI-41998 and Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing AGI-41998 in cytotoxicity assays. It addresses potential sources of variability and offers troubleshooting strategies to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active inhibitor of Methionine Adenosyltransferase 2A (MAT2A).[1][2] MAT2A is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), a universal methyl donor for numerous cellular processes, including DNA, RNA, and histone methylation.[3] this compound is particularly relevant for studying cancers with methylthioadenosine phosphorylase (MTAP) gene deletion.[4][5]
Q2: Why is this compound particularly effective in MTAP-deleted cancers?
In cancers where the MTAP gene is deleted, there is an accumulation of methylthioadenosine (MTA). MTA partially inhibits another enzyme called protein arginine methyltransferase 5 (PRMT5).[5] This makes the cancer cells highly dependent on the remaining PRMT5 activity, which in turn is dependent on high levels of its substrate, SAM. By inhibiting MAT2A with this compound, SAM levels are reduced, leading to a further decrease in PRMT5 activity. This synthetic lethal interaction selectively kills cancer cells with MTAP deletion.[1][5]
Q3: What are the reported IC50 and GI50 values for this compound?
The inhibitory activity of this compound has been characterized in various cell lines. It's important to note that these values can vary depending on the cell line and experimental conditions.
| Cell Line | Assay Type | Parameter | Reported Value |
| HCT-116 (MTAP-null) | Biochemical | IC50 (MAT2A) | 22 nM[1][2] |
| HCT-116 (MTAP-null) | Cellular | IC50 (SAM) | 34 nM[1][2] |
| HCT-116 (MTAP-null) | Proliferation | GI50 (4 days) | 66 nM[2] |
| HCT-116 (MTAPwt) | Proliferation | GI50 (4 days) | 1.65 µM[2] |
Q4: How should I prepare and store this compound stock solutions?
For optimal stability, this compound stock solutions should be prepared in a suitable solvent like DMSO. It is recommended to store stock solutions at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Troubleshooting Guide for Inconsistent Cytotoxicity Assay Results
Inconsistent results in cytotoxicity assays when using this compound can arise from several factors, ranging from the compound's specific mechanism to general assay variability. This guide provides a structured approach to troubleshooting.
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a homogeneous single-cell suspension before and during plating. Gently swirl the cell suspension frequently. |
| Edge Effects | To minimize evaporation in the outer wells of a microplate, fill them with sterile PBS or media and do not use them for experimental samples. |
| Pipetting Inaccuracy | Use calibrated pipettes and proper pipetting techniques. Ensure thorough mixing during serial dilutions. |
| Compound Precipitation | Visually inspect for any precipitation of this compound in the stock solution and working dilutions. Ensure the final DMSO concentration is low (typically ≤0.5%) and consistent across all wells. |
Issue 2: IC50/GI50 Values Differ Significantly from Published Data
| Potential Cause | Recommended Solution |
| Cell Line Health and Passage Number | Use healthy, low-passage cells in the logarithmic growth phase. High passage numbers can lead to phenotypic drift. |
| Incorrect MTAP Status of Cell Line | Verify the MTAP status of your cell line. The sensitivity to this compound is highly dependent on MTAP deletion. |
| Assay Type and Endpoint | Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity vs. membrane integrity). Results from an MTT assay may differ from an LDH or ATP-based assay. Consider using an orthogonal assay to confirm results. |
| Suboptimal Incubation Time | Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal endpoint for observing a cytotoxic effect. |
Issue 3: Potential Interference of this compound with Assay Reagents
As this compound targets a key metabolic enzyme, there is a potential for interference with cytotoxicity assays that rely on metabolic readouts.
| Potential Cause | Recommended Solution |
| Interference with Metabolic Assays (e.g., MTT, MTS, XTT) | This compound's effect on cellular metabolism could alter the reduction of tetrazolium salts, independent of cell death, potentially leading to an over- or underestimation of viability.[6][7] |
| Control Experiment: Run a cell-free control by adding this compound to the assay medium with the tetrazolium reagent to check for direct chemical reduction. | |
| Use an Orthogonal Assay: Confirm results using a non-metabolic assay, such as a lactate (B86563) dehydrogenase (LDH) release assay (measures membrane integrity) or an ATP-based assay (measures cellular ATP levels, a marker of viability). | |
| Compound Color or Autofluorescence | Some compounds can absorb light or fluoresce at the same wavelengths used for detection in colorimetric or fluorometric assays. |
| Control Experiment: Measure the absorbance or fluorescence of this compound in the assay medium alone to determine its background signal. |
Experimental Protocols and Workflows
General Cytotoxicity Assay Protocol
A generalized workflow for performing a cytotoxicity assay is outlined below. Specific parameters such as cell seeding density, compound concentrations, and incubation times should be optimized for your specific cell line and experimental setup.
Caption: A standard workflow for a cell-based cytotoxicity assay.
Signaling Pathways and Logical Relationships
MAT2A-PRMT5 Signaling Pathway in MTAP-Deleted Cancer
The following diagram illustrates the synthetic lethal relationship between MAT2A inhibition and MTAP deletion.
Caption: MAT2A-PRMT5 signaling in normal vs. MTAP-deleted cancer cells.
Troubleshooting Logic for Inconsistent Cytotoxicity Results
This decision tree provides a logical workflow for diagnosing and resolving common issues in cytotoxicity assays.
Caption: A decision tree for troubleshooting inconsistent cytotoxicity data.
References
- 1. annualreviews.org [annualreviews.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methylthioadenosine phosphorylase deficiency in tumors: A compelling therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling AGI-41998
This guide provides best practices for the storage, handling, and use of AGI-41998 in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For optimal stability, this compound should be stored as a powder at -20°C for up to 3 years. If in solution, it is recommended to store at -80°C for up to 1 year.
Q2: How can I dissolve this compound?
This compound is soluble in DMSO.
Q3: What are the known targets of this compound?
This compound is known to be an inhibitor of T-cell immunoglobulin and mucin-domain containing-3 (TIM-3).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound Precipitation in Solution | Improper storage temperature. | Ensure the solution is stored at -80°C. Briefly warm the solution to 37°C and vortex to redissolve. |
| Solution has been stored for too long. | Prepare fresh stock solutions if the current solution is older than 1 year. | |
| Inconsistent Experimental Results | Degradation of the compound. | Aliquot the stock solution to avoid repeated freeze-thaw cycles. Protect from light. |
| Incorrect concentration used. | Verify the concentration of your stock solution and dilute accurately for your experiments. |
Experimental Workflow: TIM-3 Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory effect of this compound on TIM-3 signaling.
Technical Support Center: Overcoming Resistance to AGI-41998 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming resistance to the MAT2A inhibitor, AGI-41998, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and orally active inhibitor of methionine adenosyltransferase 2A (MAT2A). MAT2A is the enzyme responsible for synthesizing S-adenosylmethionine (SAM), the primary methyl donor for a wide range of cellular processes, including DNA, RNA, and protein methylation. By inhibiting MAT2A, this compound depletes intracellular SAM levels, which disrupts these essential methylation reactions and subsequently inhibits cancer cell growth and proliferation.
Q2: Why are cancer cells with MTAP deletion particularly sensitive to this compound?
Methylthioadenosine phosphorylase (MTAP) is an enzyme in the methionine salvage pathway. In approximately 15% of human cancers, the MTAP gene is deleted along with the neighboring tumor suppressor gene, CDKN2A. This deletion leads to the accumulation of methylthioadenosine (MTA), a metabolite that partially inhibits protein arginine methyltransferase 5 (PRMT5). This partial inhibition makes MTAP-deleted cancer cells highly dependent on a continuous supply of SAM to maintain the remaining PRMT5 activity, which is essential for their survival. By inhibiting MAT2A and thus reducing SAM levels, this compound creates a synthetic lethal environment in MTAP-deleted cells, leading to their selective death.
Q3: What are the potential mechanisms of acquired resistance to this compound?
While specific resistance mechanisms to this compound are still under investigation, potential mechanisms based on studies of MAT2A inhibitors include:
-
Compensatory Upregulation of MAT2A: Cancer cells may adapt to this compound treatment by increasing the expression of the MAT2A protein. This compensatory mechanism aims to overcome the inhibitory effect of the drug and restore SAM levels.
-
Alterations in Downstream Pathways: Changes in the PRMT5 signaling pathway or other downstream effectors of SAM-mediated methylation could reduce the cell's dependence on MAT2A activity.
-
Increased Symmetric Dimethylarginine (SDMA) Levels: An increase in tumor SDMA levels has been observed in some cases of resistance to MAT2A inhibitors, suggesting it could be a potential biomarker and a mechanism of resistance.
Q4: I am observing an increase in MAT2A protein expression in my cell line after treatment with this compound. Does this indicate that the inhibitor is not effective?
Not necessarily. A compensatory upregulation of MAT2A is a known cellular adaptation to MAT2A inhibitors. The critical factor is whether this increase is sufficient to restore SAM levels and overcome the anti-proliferative effects of this compound. To determine the effectiveness of the inhibitor, it is crucial to measure the intracellular levels of SAM and S-adenosylhomocysteine (SAH). A significant decrease in the SAM/SAH ratio is a direct indicator of target engagement and inhibition, even in the presence of increased MAT2A protein.
Troubleshooting Guides
Problem 1: Inconsistent or lack of differential sensitivity to this compound between MTAP-deleted and MTAP-wildtype cells.
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal concentration that shows a clear differential effect. |
| Incorrect MTAP Status of Cell Lines | Verify the MTAP status of your cell lines using Western blot or qPCR. |
| Inappropriate Cell Viability Assay | Use a cell viability assay that measures cell number directly (e.g., crystal violet staining or cell counting) rather than metabolic activity (e.g., MTT), as metabolic changes can confound the results. |
| High Methionine in Culture Medium | High levels of methionine in the culture medium can partially rescue cells from MAT2A inhibition. Consider using a medium with a physiological concentration of methionine. |
Problem 2: Development of resistance to this compound in a previously sensitive cell line.
| Possible Cause | Troubleshooting Steps |
| Compensatory Upregulation of MAT2A | Analyze MAT2A protein levels by Western blot in your resistant and parental cell lines. |
| Altered SAM/SAH Ratio | Quantify intracellular SAM and SAH levels using LC-MS/MS to determine if the resistant cells have restored their methylation potential. |
| Changes in Downstream Pathways | Investigate the activity of PRMT5 and the levels of SDMA in your resistant and parental cell lines. |
Data Presentation
Table 1: In Vitro Activity of this compound in MTAP-deleted and MTAP-wildtype Cancer Cell Lines
| Cell Line | MTAP Status | This compound IC50 (nM) |
| HCT-116 | MTAP-null | 22[1][2] |
| HCT-116 | MTAP-WT | 1650[1] |
Table 2: In Vivo Efficacy of this compound
| Xenograft Model | Dosage and Administration | Outcome |
| KP4 (pancreatic cancer) | 30-60 mg/kg, p.o., once daily for 13 days | Significant tumor growth inhibition at 60 mg/kg.[1] |
| HCT-116 (MTAP-deficient) | 10 mg/kg, p.o., single dose | Reduction in tumor and brain SAM levels.[1] |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.
-
Determine the initial IC50: Culture the parental cancer cell line and determine the 50% inhibitory concentration (IC50) of this compound using a standard cell viability assay.
-
Initial Exposure: Begin by continuously exposing the parental cells to this compound at a concentration equal to the IC10 or IC20.
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound. A stepwise increase of 1.5 to 2-fold is recommended.
-
Monitoring and Maintenance: At each concentration, monitor cell morphology and proliferation. Allow the cells to stabilize and grow consistently for several passages before the next dose escalation.
-
Confirmation of Resistance: Once a resistant population is established (typically after several months), confirm the shift in IC50 by performing a dose-response curve and comparing it to the parental cell line. A significant increase in the IC50 value indicates the development of resistance.
-
Cryopreservation: It is crucial to cryopreserve cell stocks at various stages of resistance development.
Protocol 2: Western Blot Analysis of MAT2A Expression
This protocol outlines the steps for detecting MAT2A protein levels in cell lysates.
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against MAT2A (specific dilution to be optimized, typically 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (typically 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the MAT2A signal to a loading control (e.g., β-actin or GAPDH).
-
Protocol 3: Quantification of Intracellular SAM and SAH by LC-MS/MS
This protocol provides a general workflow for the analysis of SAM and SAH. Optimization for specific instrumentation will be required.
-
Metabolite Extraction:
-
Harvest approximately 1x10^6 cells by scraping in ice-cold PBS.
-
Pellet the cells by centrifugation.
-
Resuspend the cell pellet in 100 µL of ice-cold 80% methanol (B129727) containing a known concentration of a stable isotope-labeled internal standard (e.g., d3-SAM).
-
Vortex vigorously and incubate on ice for 20 minutes to precipitate proteins.
-
Centrifuge at high speed to pellet debris.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific mass transitions for SAM, SAH, and the internal standard.
-
-
Data Analysis:
-
Quantify the peak areas for SAM and SAH and normalize them to the peak area of the internal standard.
-
Calculate the concentrations based on a standard curve generated with known concentrations of SAM and SAH.
-
Determine the SAM/SAH ratio.
-
Visualizations
Caption: this compound inhibits MAT2A, blocking SAM synthesis and downstream methylation.
Caption: Workflow for generating and characterizing this compound resistant cancer cells.
References
Adjusting AGI-41998 concentration for different cell lines
Welcome to the technical support center for AGI-41998, a potent and selective inhibitor of Methionine Adenosyltransferase 2A (MAT2A). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in various cell lines and to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and orally active small molecule inhibitor of Methionine Adenosyltransferase 2A (MAT2A).[1] MAT2A is the enzyme responsible for synthesizing S-adenosylmethionine (SAM), the primary methyl group donor for a wide range of cellular methylation reactions, including the methylation of DNA, RNA, and proteins (such as histones). By inhibiting MAT2A, this compound depletes intracellular SAM levels, which can disrupt the epigenetic landscape and cellular metabolism, ultimately leading to anti-proliferative effects in cancer cells. This is particularly relevant in cancers with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, where cancer cells are highly dependent on the MAT2A pathway.
Q2: What is the recommended starting concentration for this compound in a new cell line?
The optimal concentration of this compound is highly cell line-dependent. For a new cell line, we recommend starting with a dose-response experiment covering a broad range of concentrations, from 1 nM to 10 µM. Based on available data, the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values can vary significantly. For example, in HCT-116 MTAP-null cells, the IC50 for MAT2A is 22 nM, while the GI50 is 66 nM after 4 days of treatment.[1] In contrast, the GI50 in HCT-116 MTAP wild-type cells is 1.65 µM.[1] A detailed protocol for determining the optimal concentration is provided in the "Experimental Protocols" section below.
Q3: How should I prepare and store this compound?
This compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent like DMSO. For long-term storage, the stock solution should be stored at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes for single use. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death, even at low concentrations. | The cell line is particularly sensitive to MAT2A inhibition. The final concentration of the solvent (e.g., DMSO) may be toxic to the cells. | Perform a dose-response experiment starting from a very low concentration (e.g., 0.1 nM). Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO). Run a solvent-only control to assess its effect on cell viability. |
| Inconsistent results or lack of inhibitory effect. | The this compound stock solution may have degraded. The inhibitor is not cell-permeable in the specific cell line. The incubation time is not sufficient to observe an effect. | Prepare a fresh stock solution of this compound. Confirm the cell permeability of this compound in your cell line, although it is known to be cell-permeable in many. Extend the incubation time; for some cell lines, effects on proliferation may only be apparent after 72-96 hours. |
| Precipitation of this compound in the culture medium. | The concentration of this compound exceeds its solubility in the medium. | Ensure the final concentration of the solvent used to dissolve this compound is sufficient to maintain its solubility. If precipitation persists, consider using a different solvent or a lower concentration of the inhibitor. |
| Unexpected or off-target effects. | The concentration of this compound is too high, leading to non-specific binding. The cell line may have unique signaling pathways that are indirectly affected. | Use the lowest effective concentration of this compound as determined by your dose-response experiments.[2] Investigate potential off-target effects by assessing the expression or activity of related proteins. |
Data Presentation: this compound Concentration in Various Cell Lines
The following table summarizes the available data on the effective concentrations of this compound and other MAT2A inhibitors in different cancer cell lines. It is important to note that these values are for reference and the optimal concentration should be determined empirically for your specific experimental system.
| Cell Line | Cancer Type | MTAP Status | Inhibitor | Concentration | Effect | Reference |
| HCT-116 | Colon Cancer | MTAP-null | This compound | IC50: 22 nM | MAT2A Inhibition | [1] |
| HCT-116 | Colon Cancer | MTAP-null | This compound | GI50: 66 nM (4 days) | Growth Inhibition | [1] |
| HCT-116 | Colon Cancer | MTAP-WT | This compound | GI50: 1.65 µM (4 days) | Growth Inhibition | [1] |
| KP4 | Pancreatic Cancer | Not Specified | This compound | 30-60 mg/kg (in vivo) | Tumor Growth Inhibition | [1] |
| LN18, U87, U251 | Glioma | Not Specified | MAT2A Inhibitor | 10 nM | SAM Production Suppression | [3] |
| H460/DDP | Lung Cancer | Not Specified | PF9366 | Not Specified | Increased Cisplatin Sensitivity | [4] |
| MCF7, T47D | Breast Cancer | Not Specified | Not Specified | Not Specified | MAT2A Upregulation in Tamoxifen Resistance | [5] |
| LNCaP, C4-2 | Prostate Cancer | Not Specified | Not Specified | Not Specified | Metabolic Changes | [6] |
Experimental Protocols
Protocol for Determining the Optimal Concentration of this compound
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound for a given cell line using a cell viability assay such as the MTT or CellTiter-Glo® assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT or CellTiter-Glo® reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is from 1 nM to 10 µM. Include a vehicle-only control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, 72, or 96 hours).
-
Cell Viability Assay: After the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve with the log of the this compound concentration on the x-axis and the percentage of cell viability on the y-axis. Use a non-linear regression analysis to determine the IC50 value.
Visualizations
MAT2A Signaling Pathway
Caption: A simplified diagram of the MAT2A signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Determining Optimal this compound Concentration
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. resources.biomol.com [resources.biomol.com]
- 3. Combined inhibition by PRMT5 and MAT2A demonstrates a strong synthetic lethality in MTAP homozygous-deficient glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of methionine adenosyltransferase 2A in tamoxifen-resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostate cancer cells survive anti-androgen and mitochondrial metabolic inhibitors by modulating glycolysis and mitochondrial metabolic activities - PMC [pmc.ncbi.nlm.nih.gov]
Managing AGI-41998-induced changes in cell morphology
Welcome to the technical support center for AGI-41998. This guide is designed for researchers, scientists, and drug development professionals to help manage and interpret changes in cell morphology induced by this compound treatment.
This compound is a potent, brain-penetrant inhibitor of Methionine Adenosyltransferase 2A (MAT2A).[1][2][3][4] MAT2A is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast number of cellular methylation reactions.[3][5] Inhibition of MAT2A by this compound can lead to a reduction in cellular SAM levels, which may impact the methylation and function of various proteins, including those that regulate the cytoskeleton. This can result in observable changes to cell morphology.
This resource provides frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the enzyme Methionine Adenosyltransferase 2A (MAT2A).[1][2] MAT2A is responsible for producing S-adenosylmethionine (SAM) from methionine and ATP.[3] SAM is the primary methyl group donor for cellular methylation reactions, which are crucial for the function of many proteins and other macromolecules. By inhibiting MAT2A, this compound depletes cellular SAM levels, thereby affecting these essential methylation processes.
Q2: Why does this compound cause changes in cell morphology?
A2: The integrity of the cellular cytoskeleton, which dictates cell shape, adhesion, and motility, is regulated by a complex network of proteins. The function of these proteins is often modulated by post-translational modifications, including methylation. By reducing the available pool of SAM, this compound can alter the methylation status of key cytoskeletal regulatory proteins (e.g., components of focal adhesion complexes or actin-binding proteins), leading to changes in the actin stress fiber network, cell adhesion, and overall cell morphology.
Q3: What are the expected morphological changes after treating cells with this compound?
A3: The specific morphological changes can be cell-type dependent. However, common observations may include a reduction in defined actin stress fibers, a more rounded cell shape, and alterations in cell spreading and adhesion. These changes are typically dose-dependent.
Q4: How can I quantify the morphological changes observed in my experiments?
A4: Morphological alterations can be quantified using image analysis software such as ImageJ/Fiji or CellProfiler.[6] Key parameters to measure include cell area, perimeter, circularity (a measure of roundness), and aspect ratio (a measure of elongation).[6] Additionally, the integrity and organization of the actin cytoskeleton can be scored or quantified based on the presence and thickness of stress fibers.
Q5: What is the recommended solvent and storage condition for this compound?
A5: this compound can be dissolved in DMSO to prepare a stock solution.[1] For long-term storage, the stock solution should be kept at -20°C or -80°C.[1] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Caption: Troubleshooting decision tree for this compound experiments.
Problem 1: I am not observing any change in cell morphology.
-
Possible Cause: Sub-optimal Compound Concentration. The concentration of this compound may be too low for your specific cell type.
-
Solution: Perform a dose-response experiment to determine the optimal concentration. A good starting point based on in-vitro IC50 values for MAT2A (22 nM in HCT-116 cells) would be a range from 10 nM to 1 µM.[1]
-
-
Possible Cause: Insufficient Incubation Time. The effect of the compound on the cytoskeleton may not be immediate and could require longer incubation.
-
Solution: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration for observing morphological changes.
-
-
Possible Cause: Cell Type Insensitivity. Some cell types may have less dependence on the pathways affected by SAM depletion for maintaining their morphology, or they may have compensatory mechanisms.
-
Solution: If possible, test this compound on a positive control cell line known to be sensitive to MAT2A inhibition, such as the HCT-116 MTAP-null cell line.[1] You can also measure cellular SAM levels via LC-MS to confirm that this compound is engaging its target in your cell line.
-
Problem 2: My cells are rounding up and detaching from the plate.
-
Possible Cause: Compound Cytotoxicity. At high concentrations or after prolonged exposure, this compound may induce cytotoxicity or apoptosis, leading to cell detachment.
-
Solution: Perform a cell viability assay (e.g., MTT, PrestoBlue, or Annexin V staining) in parallel with your morphology experiments to determine the cytotoxic threshold. Use a concentration for your morphology experiments that is well below this threshold.
-
-
Possible Cause: Excessive Inhibition of Adhesion. The observed morphological changes may include a significant reduction in cell adhesion as a primary pharmacological effect.
-
Solution: Document this as a key finding. You can quantify cell adhesion using a crystal violet adhesion assay. If you need to perform longer-term experiments, consider using plates coated with extracellular matrix proteins (e.g., collagen, fibronectin) to promote cell attachment.
-
-
Possible Cause: Sub-optimal Culture Conditions. General cell culture problems can exacerbate the effects of a chemical inhibitor.[7]
-
Solution: Ensure your cells are healthy before starting the experiment. Use cells at a low passage number, confirm they are free of contamination (especially mycoplasma), and ensure they are seeded at an appropriate density.[7]
-
Problem 3: The results of my morphology assay are inconsistent between experiments.
-
Possible Cause: Inconsistent Experimental Parameters. Minor variations in cell density, compound concentration, or incubation times can lead to different outcomes.
-
Solution: Standardize your protocol. Ensure cells are seeded at the same density for each experiment and that confluency is consistent at the time of treatment. Prepare a single, large batch of this compound stock solution to use across all related experiments.
-
-
Possible Cause: Instability of the Compound. Repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound.
-
Solution: Aliquot your stock solution upon initial preparation to minimize freeze-thaw cycles. Protect the compound from light if it is light-sensitive.
-
-
Possible Cause: Variability in Cell Health. The physiological state of the cells can influence their response to treatment.
-
Solution: Maintain a consistent cell culture routine. Subculture cells at the same confluency each time and avoid letting them become over-confluent.[7]
-
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Cell Morphology (Hypothetical Data)
The following table summarizes hypothetical quantitative data from an experiment where a human fibroblast cell line was treated with this compound for 24 hours. Morphological parameters were quantified using ImageJ software.
| Treatment Group | Cell Area (µm²) | Circularity* | Aspect Ratio** | Stress Fiber Score (0-3) |
| Vehicle (0.1% DMSO) | 2500 ± 350 | 0.45 ± 0.08 | 3.5 ± 0.6 | 2.8 ± 0.3 |
| This compound (50 nM) | 2100 ± 300 | 0.55 ± 0.09 | 2.9 ± 0.5 | 2.1 ± 0.4 |
| This compound (100 nM) | 1850 ± 280 | 0.68 ± 0.10 | 2.2 ± 0.4 | 1.3 ± 0.5 |
| This compound (250 nM) | 1500 ± 250 | 0.82 ± 0.07 | 1.6 ± 0.3 | 0.6 ± 0.2 |
Data are presented as mean ± standard deviation from three independent experiments (n=150 cells per experiment). *Circularity values range from 0 (elongated polygon) to 1 (perfect circle). **Aspect ratio is the ratio of the cell's major axis to its minor axis.
Experimental Protocols & Visualizations
This compound Signaling Pathway
The diagram below illustrates the proposed mechanism by which this compound influences cell morphology.
Caption: Proposed signaling pathway for this compound-induced morphological changes.
Experimental Workflow for Morphology Analysis
The diagram below outlines a typical workflow for assessing the impact of this compound on cell morphology.
Caption: Experimental workflow for analyzing cell morphology after this compound treatment.
Protocol: Immunofluorescence Staining of F-actin
This protocol details the steps for visualizing the actin cytoskeleton in cells treated with this compound.
Materials:
-
Cells cultured on sterile glass coverslips in a multi-well plate
-
This compound stock solution
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Fluorescently-conjugated Phalloidin (e.g., Phalloidin-iFluor 488)
-
DAPI solution (for nuclear counterstain)
-
Mounting medium
Procedure:
-
Cell Seeding: Plate cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare working concentrations of this compound and a vehicle control by diluting the stock solutions in pre-warmed cell culture medium. Aspirate the old medium from the cells and add the medium containing the compound or vehicle.
-
Incubation: Return the plate to the incubator for the desired treatment duration.
-
Fixation: Gently aspirate the medium. Wash the cells once with PBS. Add 4% PFA to each well and incubate for 15 minutes at room temperature to fix the cells.
-
Permeabilization: Aspirate the PFA and wash the cells three times with PBS for 5 minutes each. Add 0.1% Triton X-100 in PBS and incubate for 10 minutes at room temperature to permeabilize the cell membranes.
-
Staining: Aspirate the permeabilization buffer and wash three times with PBS. Add the fluorescently-conjugated Phalloidin solution (diluted in PBS according to the manufacturer's instructions) to each well. Incubate for 30-60 minutes at room temperature, protected from light.
-
Nuclear Counterstain: Aspirate the Phalloidin solution and wash three times with PBS. Add the DAPI solution and incubate for 5 minutes at room temperature, protected from light.
-
Mounting: Wash the coverslips three final times with PBS. Using fine-tipped forceps, carefully remove each coverslip from the well and mount it cell-side down onto a drop of mounting medium on a microscope slide.
-
Imaging: Seal the edges of the coverslip with nail polish and allow it to dry. Store slides at 4°C, protected from light, until imaging can be performed using a fluorescence microscope.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MAT2A inhibitor | Probechem Biochemicals [probechem.com]
- 3. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leveraging Structure-Based Drug Design to Identify Next-Generation MAT2A Inhibitors, Including Brain-Penetrant and Peripherally Efficacious Leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Ensuring reproducibility in AGI-41998 in vivo experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure the reproducibility of in vivo experiments using the MAT2A inhibitor, AGI-41998.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and orally bioavailable inhibitor of Methionine Adenosyltransferase 2A (MAT2A). In cancers with a specific genetic deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is an accumulation of methylthioadenosine (MTA), which partially inhibits the enzyme PRMT5. By inhibiting MAT2A, this compound reduces the production of S-adenosylmethionine (SAM), the universal methyl donor. This further suppresses PRMT5 activity, leading to disruptions in mRNA splicing, increased DNA damage, and ultimately, cell death in MTAP-deleted cancer cells. This is a synthetic lethal interaction.[1][2][3][4]
Q2: Which tumor models are most suitable for this compound in vivo studies?
A2: Cell line-derived xenograft (CDX) models using human cancer cell lines with a homozygous deletion of the MTAP gene are the most appropriate models. The HCT-116 human colorectal carcinoma cell line is a commonly used and well-characterized model for this purpose.[1][5][6][7][8] It is crucial to confirm the MTAP deletion status of your chosen cell line.
Q3: What is the recommended formulation and dosing for this compound in mice?
A3: this compound can be formulated for oral administration (p.o.). A typical vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. It is recommended to prepare the formulation fresh daily. Dosing can vary depending on the specific xenograft model and study objectives, with published studies using dosages in the range of 30-60 mg/kg, administered once daily.
Q4: What are the expected phenotypic outcomes of this compound treatment in a responsive model?
A4: In a responsive MTAP-deleted xenograft model, treatment with this compound is expected to lead to a significant reduction in tumor growth. At the molecular level, you should observe a decrease in intratumoral SAM levels and a reduction in symmetric dimethylarginine (SDMA) on proteins, a marker of PRMT5 activity.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in tumor growth within the same treatment group. | 1. Inconsistent number of viable cells injected.2. Variation in injection technique (subcutaneous depth).3. Differences in animal health and age. | 1. Ensure accurate cell counting and viability assessment (e.g., trypan blue exclusion) before injection. Use cells in the logarithmic growth phase.2. Standardize the injection procedure. Consider using a template or marking the injection site.3. Use age-matched animals from a reputable supplier and allow for an acclimatization period before starting the experiment. |
| Lack of significant tumor growth inhibition in an MTAP-deleted model. | 1. Suboptimal drug formulation or administration.2. Incorrect dosing.3. Poor bioavailability in the study animals.4. Loss of MTAP-deleted phenotype in the cultured cells. | 1. Prepare the this compound formulation fresh daily. Ensure complete dissolution; sonication may be used if precipitation occurs. For oral gavage, ensure the dose is delivered to the stomach.2. Perform a dose-response study to determine the optimal dose for your specific model.3. Conduct a pilot pharmacokinetic (PK) study to measure plasma and tumor drug concentrations.4. Regularly verify the MTAP status of your cell line stock using PCR or western blotting. |
| Toxicity or significant body weight loss in treated animals. | 1. The dose is too high.2. Vehicle-related toxicity.3. Off-target effects. | 1. Reduce the dose of this compound. Conduct a maximum tolerated dose (MTD) study.2. Administer the vehicle alone to a control group to assess its effects on animal health.3. While this compound is selective, off-target effects can occur at high doses. Monitor animals closely for clinical signs of toxicity. |
| Precipitation of this compound in the formulation. | 1. Low solubility in the vehicle.2. Temperature fluctuations. | 1. Ensure the components of the vehicle are added in the correct order and mixed thoroughly. Gentle warming and sonication can aid dissolution.2. Prepare the formulation at room temperature and use it immediately. |
Experimental Protocols
Detailed Methodology for HCT-116 Xenograft Model
This protocol outlines a typical in vivo efficacy study using this compound in an HCT-116 (MTAP-deleted) subcutaneous xenograft model.
1. Cell Culture:
-
Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days to maintain logarithmic growth.
2. Animal Model:
-
Use female athymic nude mice, 6-8 weeks old.
-
Allow mice to acclimatize for at least one week before the start of the experiment.
3. Tumor Cell Implantation:
-
On the day of injection, harvest HCT-116 cells and perform a cell count and viability assessment.
-
Resuspend cells in sterile, serum-free medium or PBS at a concentration of 2 x 10^7 cells/mL.
-
Subcutaneously inject 2 x 10^6 cells (in a volume of 100 µL) into the right flank of each mouse.[5]
4. Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm^3, randomize mice into treatment and control groups.
5. This compound Formulation and Administration:
-
Prepare the this compound formulation (e.g., 30 mg/kg) in the vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) fresh each day.
-
Administer the formulation or vehicle control orally (p.o.) once daily.
6. Efficacy Evaluation and Endpoint:
-
Continue to monitor tumor volume and body weight every 2-3 days.
-
The study endpoint may be reached when tumors in the control group reach a predetermined size (e.g., 1500 mm^3) or after a specified duration of treatment (e.g., 21 days).
-
At the endpoint, euthanize the mice and excise the tumors for weight measurement and downstream analysis (e.g., pharmacodynamics).
Data Presentation
| Parameter | Vehicle Control | This compound (30 mg/kg) | This compound (60 mg/kg) |
| Mean Tumor Volume at Day 21 (mm^3) | Example: 1250 ± 150 | Example: 450 ± 75 | Example: 200 ± 50 |
| Tumor Growth Inhibition (%) | - | Example: 64% | Example: 84% |
| Mean Body Weight Change (%) | Example: +2.5% | Example: -1.0% | Example: -3.5% |
| Intratumoral SAM Reduction (%) | - | Example: ~80% | Example: >90% |
Note: The data in this table are for illustrative purposes and should be replaced with actual experimental results.
Visualizations
Caption: MAT2A signaling in MTAP wild-type vs. MTAP-deleted cancer cells with this compound inhibition.
Caption: Workflow for an in vivo efficacy study of this compound in a xenograft model.
References
- 1. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. annualreviews.org [annualreviews.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of angiogenesis and HCT-116 xenograft tumor growth in mice by kallistatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
Validation & Comparative
Comparative Analysis of Brain Penetration: AGI-41998 and other MAT2A Inhibitors
Aimed at researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the brain penetration capabilities of various MAT2A inhibitors, with a focus on AGI-41998. The following sections present quantitative data, experimental methodologies, and visual representations of key pathways and workflows to facilitate an objective evaluation of these compounds for central nervous system (CNS) applications.
Methionine Adenosyltransferase 2A (MAT2A) has emerged as a significant therapeutic target, particularly in the context of cancers with methylthioadenosine phosphorylase (MTAP) gene deletion. For diseases affecting the CNS, the ability of a drug to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy. This guide compares the brain penetration of the MAT2A inhibitor this compound with other notable inhibitors in the same class.
Quantitative Comparison of Brain Penetration
The following table summarizes the available quantitative data on the brain penetration of selected MAT2A inhibitors. The key metrics used for comparison are the brain-to-plasma ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu), which provide an indication of the total and unbound drug concentration in the brain relative to the plasma, respectively.
| Compound | Description | Brain-to-Plasma Ratio (Kp) | Unbound Brain-to-Plasma Ratio (Kp,uu) | Species | Reference |
| This compound | Brain-penetrant MAT2A inhibitor. | 0.8 | Not Reported | Rat | [1] |
| AGI-43192 | Limited brain-penetrant MAT2A inhibitor. | Not Reported | Not Reported | - | [1][2] |
| Compound 39 | Brain-penetrant MAT2A inhibitor. | Not Reported | 0.64 | Rat | [3] |
| Unnamed Inhibitors | Brain-penetrant MAT2A inhibitors. | > 0.75 | Not Reported | Mouse | [4][5] |
Note: this compound was identified as a brain-penetrant compound; however, its development was halted due to an unspecified off-target liability.[1] AGI-43192 is described as a potent inhibitor with limited brain penetration, serving as a useful comparator.[1][2]
Experimental Protocols
The assessment of brain penetration for these MAT2A inhibitors typically involves in vivo pharmacokinetic studies in animal models. Below is a generalized experimental protocol synthesized from the available information.
In Vivo Assessment of Brain Penetration
Objective: To determine the concentration of the MAT2A inhibitor in the brain and plasma over time to calculate the brain-to-plasma ratio.
Animal Model: Male rodents (e.g., mice or rats) are commonly used.
Drug Administration:
-
The MAT2A inhibitor is formulated in a suitable vehicle for the intended route of administration (e.g., oral gavage (p.o.) or intravenous (i.v.)).
-
A single dose of the compound is administered to the animals at a specified concentration (e.g., 10 mg/kg).
Sample Collection:
-
At predetermined time points post-administration, animals are anesthetized.
-
Blood samples are collected via cardiac puncture into tubes containing an anticoagulant.
-
Immediately following blood collection, the animals are euthanized, and the brains are harvested.
Sample Processing:
-
Blood samples are centrifuged to separate the plasma.
-
Brain tissue is homogenized in a suitable buffer.
Quantification:
-
The concentration of the MAT2A inhibitor in the plasma and brain homogenate is determined using a validated analytical method, typically liquid chromatography with tandem mass spectrometry (LC-MS/MS).
Data Analysis:
-
The brain-to-plasma ratio (Kp) is calculated by dividing the concentration of the compound in the brain by its concentration in the plasma at each time point.
-
For the determination of the unbound brain-to-plasma ratio (Kp,uu), further experiments to measure the fraction of unbound drug in plasma and brain tissue are required.
Visualizing Key Processes
To further aid in the understanding of the experimental workflow and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for assessing brain penetration of MAT2A inhibitors.
Caption: Simplified MAT2A signaling pathway in MTAP-deleted cancers.
References
- 1. Leveraging Structure-Based Drug Design to Identify Next-Generation MAT2A Inhibitors, Including Brain-Penetrant and Peripherally Efficacious Leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of plasma protein binding on in vivo activity and brain penetration of glycine/NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
AGI-41998 vs. SCR-7952: A Comparative Analysis of Next-Generation MAT2A Inhibitors
A Detailed Examination of Two Novel Inhibitors Targeting MTAP-Deleted Cancers
The enzyme methionine adenosyltransferase 2A (MAT2A) has emerged as a critical synthetic lethal target for cancers harboring a methylthioadenosine phosphorylase (MTAP) gene deletion, a genetic alteration present in approximately 15% of all human cancers.[1][2][3] This has spurred the development of potent and selective MAT2A inhibitors. This guide provides a head-to-head comparison of two such novel inhibitors, AGI-41998 and SCR-7952, offering insights into their biochemical potency, cellular activity, and preclinical efficacy.
Both this compound and SCR-7952 are potent, orally active, allosteric inhibitors of MAT2A.[1][4][5] They function by inhibiting the synthesis of S-adenosylmethionine (SAM), the universal methyl donor, thereby selectively targeting the proliferation of cancer cells with MTAP deletion.[2][6]
Biochemical and Cellular Potency
A direct comparison of the half-maximal inhibitory concentrations (IC50) reveals the high potency of both compounds. SCR-7952 demonstrates a slightly lower IC50 value in enzymatic assays, suggesting a strong direct inhibition of the MAT2A enzyme.[5][7] In cellular assays, both compounds effectively reduce SAM levels in MTAP-deleted (MTAP-/-) cancer cell lines.
| Parameter | This compound | SCR-7952 | Reference Compound (AG-270) |
| Target | MAT2A | MAT2A | MAT2A |
| Mechanism of Action | Allosteric Inhibitor | Allosteric Inhibitor | Allosteric Inhibitor |
| MAT2A Enzyme IC50 | 22 nM[4][8] | 18.7 nM[7][9] | 68 nM[10] |
| Cellular SAM IC50 (HCT-116 MTAP-/-) | 34 nM[4][6] | 1.9 nM[5] | 5.8 nM[5] |
| Anti-proliferation GI50 (HCT-116 MTAP-/-) | 66 nM[4] | 34.4 nM[5] | 300.4 nM[5] |
| Brain Penetrance | Yes[2][4][11] | Not Reported | Limited |
Table 1: Comparative in vitro activity of this compound and SCR-7952. Data is compiled from multiple sources for comparison.
Signaling Pathway and Mechanism of Action
MAT2A is the rate-limiting enzyme in the methionine cycle, responsible for producing SAM from methionine and ATP. In MTAP-deleted cancers, the accumulation of the metabolite methylthioadenosine (MTA) partially inhibits the enzyme PRMT5. This makes these cancer cells highly dependent on the MAT2A-SAM-PRMT5 axis for survival. By inhibiting MAT2A, both this compound and SCR-7952 reduce SAM levels, leading to further inhibition of PRMT5-dependent mRNA splicing, induction of DNA damage, and ultimately, cell death.[2][5]
Experimental Protocols
The data presented in this guide is based on standard biochemical and cell-based assays. Below are the detailed methodologies for the key experiments cited.
MAT2A Enzymatic Assay
-
Objective: To determine the direct inhibitory effect of the compounds on MAT2A enzyme activity.
-
Methodology: Recombinant human MAT2A enzyme is incubated with its substrates, methionine and ATP, in the presence of varying concentrations of the inhibitor (this compound or SCR-7952). The reaction product, SAM, is quantified using a luminescence-based assay or by LC-MS/MS. The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
Cellular SAM Level Assay
-
Objective: To measure the reduction of intracellular SAM levels following compound treatment.
-
Methodology: HCT-116 MTAP-deleted cells are seeded in multi-well plates and treated with a range of inhibitor concentrations for a defined period (e.g., 6 hours).[12] After treatment, cells are lysed, and intracellular SAM levels are quantified using a validated LC-MS/MS method. The IC50 value represents the concentration of the inhibitor that causes a 50% reduction in SAM levels compared to vehicle-treated control cells.
Cell Proliferation (GI50) Assay
-
Objective: To assess the anti-proliferative effect of the inhibitors on cancer cells.
-
Methodology: HCT-116 MTAP-deleted and wild-type cells are seeded and treated with a serial dilution of the compounds for an extended period (e.g., 4-6 days).[4][12] Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells. The GI50 (concentration for 50% growth inhibition) is determined from the resulting dose-response curves.
Preclinical In Vivo Efficacy and Safety
Both compounds have demonstrated significant anti-tumor activity in preclinical xenograft models.
-
This compound: In mice bearing HCT-116 tumors with MTAP deficiency, oral administration of this compound at 10 mg/kg reduced tumor and brain SAM levels.[4] Daily oral doses of 30-60 mg/kg significantly inhibited tumor growth in KP4 xenograft models without causing significant weight loss.[4]
-
SCR-7952: This compound showed robust anti-tumor activity in an HCT-116 MTAP-/- xenograft model, achieving 72% tumor growth inhibition (TGI) at a low dose of 1 mg/kg, once daily.[10][13] This potency was reported to be greater than that of the reference compound AG-270 (56% TGI at 200 mg/kg).[10][13] Importantly, SCR-7952 was well-tolerated and, unlike AG-270, did not cause an elevation of bilirubin (B190676) levels, suggesting a better safety profile.[1][3][10]
Summary and Conclusion
Both this compound and SCR-7952 are highly potent MAT2A inhibitors with promising anti-tumor activity in MTAP-deleted cancer models.
-
SCR-7952 appears to have a more potent profile in both cellular and in vivo settings, demonstrating significant tumor growth inhibition at a very low dose.[10][13] Its favorable safety profile, particularly the lack of effect on bilirubin levels, marks it as a highly promising therapeutic candidate.[1][3]
-
This compound is also a potent inhibitor with the distinct advantage of being brain-penetrant.[2][4][11] This characteristic opens up new avenues for exploring the role of SAM modulation in the central nervous system and treating brain malignancies with MTAP deletions.[11]
References
- 1. journal.hep.com.cn [journal.hep.com.cn]
- 2. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. probiologists.com [probiologists.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | MAT2A inhibitor | Probechem Biochemicals [probechem.com]
- 9. MAT2A Inhibitor for Cancer Research [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Leveraging Structure-Based Drug Design to Identify Next-Generation MAT2A Inhibitors, Including Brain-Penetrant and Peripherally Efficacious Leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
Comparative Efficacy of AGI-41998 in MTAP-Deleted Cancers: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive cross-validation of AGI-41998's efficacy in various cancer types, offering a comparative analysis with other prominent MAT2A inhibitors. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies, and visualizes the underlying biological pathways to support informed decision-making in the advancement of targeted cancer therapies.
Introduction to this compound and the MAT2A Target
This compound is a potent, orally active, and brain-penetrant inhibitor of methionine adenosyltransferase 2A (MAT2A).[1] The therapeutic strategy for this compound centers on the concept of synthetic lethality in cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration, present in approximately 15% of all human cancers, creates a unique vulnerability that can be exploited by targeting MAT2A.
In MTAP-deleted cancer cells, the accumulation of methylthioadenosine (MTA) partially inhibits protein arginine methyltransferase 5 (PRMT5). This renders the cells highly dependent on MAT2A for the production of S-adenosylmethionine (SAM), a universal methyl donor essential for cellular functions, including PRMT5-mediated methylation. Inhibition of MAT2A by this compound further reduces SAM levels, leading to a critical suppression of PRMT5 activity and subsequent cancer cell death.
Quantitative Efficacy of this compound and Comparators
The following tables summarize the in vitro and in vivo efficacy of this compound and other notable MAT2A inhibitors.
Table 1: In Vitro Efficacy of MAT2A Inhibitors in HCT-116 Colon Cancer Cells
| Compound | Cell Line | Parameter | Value | Reference |
| This compound | HCT-116 (MTAP-null) | IC50 (MAT2A) | 22 nM | [1] |
| HCT-116 (MTAP-null) | IC50 (SAM) | 34 nM | [1] | |
| HCT-116 (MTAP-null) | GI50 | 66 nM | [1] | |
| HCT-116 (MTAP-WT) | GI50 | 1.65 µM | [1] | |
| AG-270 | HCT-116 (MTAP-null) | IC50 | Not explicitly stated | |
| SCR-7952 | HCT-116 (MTAP-null) | IC50 | Not explicitly stated | |
| IDE397 | HCT-116 (MTAP-null) | IC50 | Not explicitly stated |
Table 2: In Vivo Efficacy of MAT2A Inhibitors in Xenograft Models
| Compound | Cancer Model | Dosing | Key Findings | Reference |
| This compound | HCT-116 (MTAP-deficient) | 10 mg/kg, p.o., single dose | Reduced tumor and brain SAM levels | [1] |
| KP4 (Pancreatic) | 30-60 mg/kg, p.o., daily for 13 days | Significant tumor growth inhibition at 60 mg/kg; ~80% decrease in tumor SAM levels | [1] | |
| AG-270 | HCT-116 (MTAP-deleted) | 50 mg/kg, p.o., daily for 21 days | 43% Tumor Growth Inhibition (TGI) | [2] |
| Compound 30 | HCT-116 (MTAP-deleted) | 20 mg/kg, p.o., daily for 21 days | 60% TGI; 79% reduction in tumor SAM | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the MAT2A signaling pathway in MTAP-deleted cancers and a typical experimental workflow for evaluating MAT2A inhibitors in a xenograft model.
Caption: MAT2A signaling in MTAP wild-type vs. MTAP-deleted cancer cells.
Caption: Experimental workflow for in vivo efficacy studies.
Experimental Protocols
In Vitro Cell Proliferation Assay (GI50 Determination)
-
Cell Seeding: HCT-116 MTAP-null and MTAP-WT cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is serially diluted and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for 4 days at 37°C in a humidified incubator with 5% CO2.[1]
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels.
-
Data Analysis: Luminescence is read on a plate reader. The concentration of the compound that inhibits cell growth by 50% (GI50) is calculated using non-linear regression analysis.
In Vivo Xenograft Model (HCT-116)
-
Cell Preparation: HCT-116 MTAP-deficient cells are harvested from culture and resuspended in a suitable medium, often mixed with Matrigel, to a final concentration of 1-5 x 10^6 cells per 100 µL.
-
Animal Model: Female athymic nude or SCID mice (5-6 weeks old) are used.
-
Tumor Implantation: The cell suspension is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured 2-3 times weekly using digital calipers. Body weight is also monitored as a measure of toxicity.
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is administered orally (p.o.) at the specified dose and schedule. The control group receives the vehicle.
-
Endpoint: The study is terminated when tumors in the control group reach a specified size or after a predetermined treatment duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., biomarker assessment).
Comparison with Alternatives
The primary alternative therapeutic strategies for MTAP-deleted cancers involve targeting PRMT5 directly or exploring other MAT2A inhibitors.
-
Other MAT2A Inhibitors:
-
AG-270: The first-in-class oral MAT2A inhibitor to enter clinical trials. Preclinical data suggests this compound may have improved properties, such as brain penetration.[3]
-
SCR-7952: A potent and highly selective MAT2A inhibitor that has demonstrated superior in vivo efficacy compared to AG-270 in a preclinical model.
-
IDE397: Currently in clinical trials, showing promising early results in various MTAP-deleted solid tumors.
-
-
PRMT5 Inhibitors: Given that PRMT5 is a key downstream effector of the MAT2A pathway, its direct inhibition is a rational therapeutic approach. Several PRMT5 inhibitors are in clinical development and have shown anti-tumor activity in patients with MTAP-deleted cancers.[4]
-
Standard of Care:
-
Metastatic Colorectal Cancer (MTAP-deleted): There is currently no specific standard-of-care therapy for MTAP-deleted colorectal cancer. Patients are typically treated with standard chemotherapy regimens (e.g., FOLFOX, FOLFIRI) with or without targeted agents based on other biomarkers (e.g., RAS, BRAF status).
-
Metastatic Pancreatic Cancer (MTAP-deleted): Similarly, there is no specific standard of care for MTAP-deleted pancreatic cancer. Treatment typically involves chemotherapy regimens such as FOLFIRINOX or gemcitabine (B846) plus nab-paclitaxel.[5] Clinical trials investigating targeted therapies like PRMT5 inhibitors are ongoing for this patient population.[5]
-
Conclusion
This compound demonstrates potent and selective inhibition of MAT2A, leading to anti-proliferative effects in MTAP-deleted cancer cells both in vitro and in vivo. Its brain-penetrant property may offer an advantage in treating central nervous system metastases. The comparative data suggests that the field of MAT2A inhibitors is rapidly evolving, with newer agents showing improved potency and selectivity. Further head-to-head preclinical and clinical studies are warranted to definitively establish the therapeutic potential of this compound in the context of other MAT2A and PRMT5 inhibitors for the treatment of MTAP-deleted cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leveraging Structure-Based Drug Design to Identify Next-Generation MAT2A Inhibitors, Including Brain-Penetrant and Peripherally Efficacious Leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pan-cancer clinical and molecular landscape of MTAP deletion in nationwide and international comprehensive genomic data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mskcc.org [mskcc.org]
Navigating MAT2A Inhibition: A Comparative Guide to AGI-41998 and its Alternatives
For researchers, scientists, and drug development professionals, the selective inhibition of Methionine Adenosyltransferase 2A (MAT2A) has emerged as a promising therapeutic strategy, particularly for cancers with methylthioadenosine phosphorylase (MTAP) gene deletion. AGI-41998 is a potent, orally available, and brain-penetrant MAT2A inhibitor. This guide provides an objective comparison of this compound with other small-molecule inhibitors and alternative methods for studying MAT2A inhibition, supported by experimental data and detailed protocols.
The Landscape of MAT2A Inhibition
MAT2A is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a myriad of cellular processes, including DNA, RNA, and protein methylation.[1] In cancers with MTAP deletion, the accumulation of methylthioadenosine (MTA) leads to partial inhibition of protein arginine methyltransferase 5 (PRMT5), creating a synthetic lethal dependency on MAT2A for SAM production.[2][3] Inhibiting MAT2A in these tumors leads to a critical depletion of SAM, further disrupting PRMT5 activity and ultimately causing cancer cell death.[2][3]
This compound has been identified as a potent MAT2A inhibitor with an IC50 of 22 nM in biochemical assays and demonstrates significant anti-proliferative effects in MTAP-null cancer cells.[4] A key feature of this compound is its ability to penetrate the blood-brain barrier, opening avenues for investigating the role of SAM modulation in the central nervous system (CNS).[5][6]
Small-Molecule Inhibitors: A Comparative Analysis
Several small-molecule inhibitors of MAT2A have been developed, each with distinct biochemical and cellular profiles. Below is a comparative summary of this compound and its key alternatives.
| Inhibitor | Biochemical IC50 (nM) | Cellular SAM IC50 (nM) | Cell Proliferation GI50/IC50 (nM) (MTAP-null) | Key Features |
| This compound | 22[4] | 34 (HCT-116)[4] | 66 (HCT-116)[4] | Orally active, brain-penetrant.[4][7] |
| AG-270 | 14[8] | 20 (HCT-116)[5] | 300.4 (HCT-116)[3] | First-in-class oral inhibitor, currently in clinical trials.[6][9] |
| PF-9366 | 420[3] | 1200[3] | >10000 (Huh-7)[5] | Early allosteric inhibitor, cellular potency limited by feedback upregulation of MAT2A.[6] |
| SCR-7952 | 18.7[3] | 1.9[3] | 34.4 (HCT-116)[3] | High potency and selectivity.[3] |
| IDE397 | ~10[3] | 7[3] | 15[3] | Potent inhibitor in clinical development.[3] |
| Compound 30 | 26[3] | - | 75[3] | 3H-pyrido[1,2-c]pyrimidin-3-one derivative with good in vivo potency.[6] |
Note: IC50 and GI50 values should be compared with caution as they may be determined under different experimental conditions.
Beyond Small Molecules: Alternative Approaches
While small-molecule inhibitors offer a powerful tool for studying MAT2A, other methods can provide complementary insights into its function.
-
RNA Interference (RNAi): Short interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) can be used to specifically knockdown MAT2A expression, allowing for the study of its role in cellular processes without the potential off-target effects of small molecules.[10]
-
CRISPR-Cas9: This gene-editing technology can be employed to create complete knockout of the MAT2A gene, providing a definitive model for studying the consequences of its absence.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate evaluation of MAT2A inhibitors.
MAT2A Enzymatic Inhibition Assay (Colorimetric)
This assay measures the amount of inorganic phosphate (B84403) (Pi) produced as a byproduct of the MAT2A-catalyzed reaction.
Materials:
-
Purified recombinant MAT2A enzyme
-
L-Methionine
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2)
-
Test inhibitor dissolved in DMSO
-
Colorimetric phosphate detection reagent (e.g., Malachite Green-based)
-
384-well microplate
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
Add a fixed amount of MAT2A enzyme to each well of the microplate, followed by the test inhibitor dilutions.
-
Initiate the reaction by adding a mixture of L-Methionine and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction and add the colorimetric phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.
-
Calculate the percent inhibition and determine the IC50 value.[1][11]
Cell Proliferation Assay (MTT/MTS)
This assay assesses the effect of MAT2A inhibitors on the viability and proliferation of cancer cells.
Materials:
-
MTAP-wildtype and MTAP-deleted cancer cell lines (e.g., HCT-116 isogenic pair)
-
Complete cell culture medium
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
96-well cell culture plates
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor.
-
Incubate for a period of 72 to 120 hours.[2]
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours.
-
If using MTT, add the solubilization solution.
-
Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the GI50 or IC50 value.[2]
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental design, the following diagrams illustrate the MAT2A signaling pathway and a typical experimental workflow.
Caption: MAT2A signaling in MTAP wild-type vs. MTAP-deleted cells.
Caption: A typical workflow for the preclinical evaluation of a MAT2A inhibitor.
Conclusion
This compound stands out as a potent and brain-penetrant MAT2A inhibitor, offering unique opportunities for research in both oncology and neuroscience. However, a range of alternative small-molecule inhibitors with diverse properties are also available, providing researchers with a toolkit to probe the intricacies of MAT2A biology. The choice of inhibitor will depend on the specific research question, with considerations for potency, selectivity, and pharmacokinetic properties. Furthermore, non-small molecule approaches like RNAi and CRISPR-Cas9 offer valuable orthogonal methods to validate findings and dissect the function of MAT2A. This guide provides a foundation for making informed decisions when selecting the appropriate tools to study MAT2A inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. probiologists.com [probiologists.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leveraging Structure-Based Drug Design to Identify Next-Generation MAT2A Inhibitors, Including Brain-Penetrant and Peripherally Efficacious Leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of a natural inhibitor of methionine adenosyltransferase 2A regulating one-carbon metabolism in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Head-to-Head Comparison: AGI-41998 and PF-9366 in MAT2A Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two prominent allosteric inhibitors of Methionine Adenosyltransferase 2A (MAT2A): AGI-41998 and PF-9366. This document summarizes their performance based on available preclinical data, details the experimental protocols for key assays, and visualizes the underlying biological pathways and experimental workflows.
Executive Summary
Both this compound and PF-9366 are allosteric inhibitors of MAT2A, an enzyme crucial for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor.[1] Inhibition of MAT2A is a promising therapeutic strategy for cancers with methylthioadenosine phosphorylase (MTAP) gene deletion, a genetic alteration present in approximately 15% of all human cancers.[2] While both compounds target the same enzyme, available data suggests that this compound exhibits greater potency in both biochemical and cellular assays compared to PF-9366. A notable characteristic of PF-9366 is that its cellular potency can be diminished by a feedback mechanism that upregulates MAT2A expression.[2][3] this compound has also been specifically highlighted for its ability to penetrate the blood-brain barrier.[4]
Data Presentation
The following tables summarize the quantitative data for this compound and PF-9366 from various preclinical studies. It is important to note that direct comparisons should be made with caution as the experimental conditions may have varied between studies.
Table 1: Biochemical and Cellular Potency
| Compound | Target | Biochemical IC50 (nM) | Cellular SAM Inhibition IC50 (nM) | Cell Line for SAM IC50 | Cellular Proliferation GI50/IC50 (nM) | Cell Line for Proliferation | Reference(s) |
| This compound | MAT2A | 22 | 34 | HCT-116 (MTAP-null) | 66 (GI50) | HCT-116 (MTAP-null) | [4][5] |
| PF-9366 | MAT2A | 420 | 225 | Huh-7 | 10,000 (IC50) | Huh-7 | [1][2][6] |
Table 2: In Vivo Efficacy
| Compound | Animal Model | Cell Line | Dosing | Outcome | Reference(s) |
| This compound | KP4 xenograft mice | KP4 | 30-60 mg/kg, p.o., once daily for 13 days | Significant tumor growth inhibition at 60 mg/kg; ~80% decrease in tumor SAM levels. | [4] |
| PF-9366 | - | - | - | Data on in vivo anti-tumor efficacy is not readily available in the searched literature. |
Signaling Pathway and Experimental Workflow
MAT2A Signaling Pathway in MTAP-Deleted Cancers
The diagram below illustrates the synthetic lethal relationship between MAT2A inhibition and MTAP deletion in cancer cells. In MTAP-deleted cancers, the accumulation of MTA partially inhibits PRMT5. This makes the cancer cells highly dependent on MAT2A for the production of SAM, the substrate for PRMT5. Inhibition of MAT2A further reduces PRMT5 activity, leading to cancer cell death.
General Experimental Workflow for Inhibitor Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of MAT2A inhibitors.
Experimental Protocols
MAT2A Biochemical Inhibition Assay (Colorimetric)
Principle: This assay measures the amount of inorganic phosphate (B84403) (Pi), a byproduct of the MAT2A-catalyzed conversion of L-methionine and ATP into SAM. The inhibition of MAT2A activity is quantified by the reduction in Pi generation.[7]
Materials:
-
Recombinant human MAT2A enzyme
-
L-Methionine
-
ATP
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 100 mM KCl, 10 mM MgCl₂)
-
Test inhibitor (this compound or PF-9366) dissolved in DMSO
-
Colorimetric phosphate detection reagent
-
384-well microplate
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer. The final DMSO concentration should not exceed 1%.
-
Add the diluted test inhibitor to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the MAT2A enzyme to the "Test" and "Positive Control" wells.
-
Initiate the reaction by adding a master mixture of ATP and L-Methionine to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the colorimetric detection reagent.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.[2]
Cell Viability Assay (MTT Assay)
Principle: This assay assesses the effect of MAT2A inhibitors on the proliferation of cancer cells. It is particularly useful for comparing the sensitivity of MTAP-deleted versus MTAP-wildtype cell lines.[2]
Materials:
-
MTAP-deleted (e.g., HCT116 MTAP-/-) and MTAP-wildtype cancer cell lines
-
Cell culture medium and supplements
-
Test inhibitor (this compound or PF-9366)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of detergent in dilute HCl)
Procedure:
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in the culture medium and add them to the cells. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 1-4 hours at 37°C.[8]
-
Add the solubilization solution to dissolve the formazan (B1609692) crystals.[8]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value.
In Vivo Tumor Xenograft Model
Principle: This experiment evaluates the anti-tumor efficacy of MAT2A inhibitors in a living organism.[2]
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
MTAP-deleted cancer cells (e.g., HCT116 MTAP-/-)
-
Test inhibitor (this compound or PF-9366) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of MTAP-deleted cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the mice according to the desired dosing schedule (e.g., once daily via oral gavage).
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker assessment).
-
Calculate the tumor growth inhibition (TGI).[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
AGI-41998 in Oncology: A Comparative Analysis of In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of AGI-41998, a potent and orally active MAT2A inhibitor, with standard chemotherapy. The data presented is intended to inform preclinical and clinical research in oncology, particularly for tumors with MTAP deletion, a key biomarker for MAT2A inhibitor sensitivity.
Executive Summary
This compound has demonstrated significant single-agent in vivo activity in preclinical cancer models. While direct head-to-head monotherapy trials against standard chemotherapy agents are not extensively documented in publicly available literature, existing data on this compound and other closely related MAT2A inhibitors, such as AG-270, indicate a promising anti-tumor profile. Notably, the therapeutic potential of MAT2A inhibitors appears to be significantly enhanced when used in combination with standard chemotherapy agents like taxanes and gemcitabine, leading to synergistic effects and, in some cases, complete tumor regressions in patient-derived xenograft (PDX) models.
In Vivo Efficacy Data
The following tables summarize key in vivo efficacy data for this compound and a closely related MAT2A inhibitor, AG-270, as a monotherapy and in combination with standard chemotherapy.
Table 1: Monotherapy Efficacy of MAT2A Inhibitors in Xenograft Models
| Compound | Cancer Model | Dosing | Key Findings |
| This compound | KP4 (pancreatic) xenograft | 60 mg/kg, oral, daily | Significantly inhibited tumor growth. |
| Compound 30 (structurally similar to this compound) | HCT-116 (colorectal) xenograft | 20 mg/kg, oral, daily for 21 days | 60% tumor growth inhibition (TGI). |
| AG-270 | HCT-116 (colorectal) xenograft | 50 mg/kg, oral, daily for 21 days | 43% tumor growth inhibition (TGI).[1] |
| AG-270 | Pancreatic xenograft | Dose-dependent | Blocked tumor growth.[2] |
Table 2: Combination Therapy Efficacy of AG-270 with Standard Chemotherapy in PDX Models
| Combination | Cancer Model | Key Findings |
| AG-270 + Docetaxel | Patient-Derived Xenograft (PDX) | Additive-to-synergistic anti-tumor activity; 50% complete tumor regressions.[3] |
| AG-270 + Paclitaxel | Patient-Derived Xenograft (PDX) | Additive-to-synergistic anti-tumor activity.[3] |
| AG-270 + Gemcitabine | Patient-Derived Xenograft (PDX) | Additive-to-synergistic anti-tumor activity.[3] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the MAT2A signaling pathway and a general workflow for in vivo efficacy studies.
MAT2A Signaling Pathway in MTAP-deleted Cancer
General Workflow for In Vivo Efficacy Studies
Experimental Protocols
The following are generalized experimental protocols for in vivo efficacy studies of this compound and its comparison with standard chemotherapy, based on the available literature.
Cell Lines and Culture
-
Cell Lines:
-
HCT-116 (human colorectal carcinoma) with and without MTAP deletion.
-
KP4 (human pancreatic ductal carcinoma) with MTAP deletion.
-
-
Culture Conditions: Cells are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Animal Models
-
Species: Immunocompromised mice (e.g., athymic nude or NOD/SCID) are used to prevent rejection of human tumor xenografts.
-
Tumor Implantation:
-
A suspension of cancer cells (typically 1-5 x 10^6 cells) in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.
-
For patient-derived xenografts (PDX), tumor fragments are surgically implanted.
-
Drug Formulation and Administration
-
This compound: Formulated for oral administration (e.g., in a vehicle such as 0.5% methylcellulose). Dosing is typically performed daily.
-
Standard Chemotherapy (e.g., Docetaxel, Gemcitabine): Formulated and administered according to established protocols, often via intravenous or intraperitoneal injection.
Study Design and Monitoring
-
Tumor Growth: Tumor volume is monitored regularly (e.g., twice weekly) using calipers. The formula (Length x Width^2)/2 is commonly used to calculate tumor volume.
-
Treatment Initiation: Treatment typically begins when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Groups: Mice are randomized into treatment groups:
-
Vehicle control
-
This compound monotherapy
-
Standard chemotherapy monotherapy
-
Combination of this compound and standard chemotherapy
-
-
Monitoring: Animal body weight and overall health are monitored throughout the study to assess toxicity.
Endpoint Analysis
-
Tumor Growth Inhibition (TGI): The primary endpoint is often the inhibition of tumor growth in treated groups compared to the vehicle control group.
-
Survival: In some studies, survival is a key endpoint, with animals being euthanized when tumors reach a maximum allowable size or if they show signs of excessive toxicity.
-
Biomarker Analysis: At the end of the study, tumors and plasma may be collected to analyze biomarkers such as S-adenosylmethionine (SAM) levels to confirm target engagement.
References
Assessing the Specificity of AGI-41998 for MAT2A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AGI-41998, a potent and brain-penetrant inhibitor of Methionine Adenosyltransferase 2A (MAT2A), with other known MAT2A inhibitors. The focus is on the specificity and selective efficacy of these compounds, supported by experimental data and detailed protocols to aid in research and development.
Introduction: MAT2A as a Therapeutic Target
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast number of cellular methylation reactions essential for cell proliferation and survival.[1][2] In the context of oncology, MAT2A has emerged as a promising therapeutic target, particularly for cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration, occurring in approximately 15% of all human cancers, creates a synthetic lethal relationship with MAT2A.[2][3][4][5]
The loss of MTAP leads to the accumulation of methylthioadenosine (MTA), which partially inhibits the protein arginine methyltransferase 5 (PRMT5).[2][4] This renders cancer cells exquisitely dependent on MAT2A to produce sufficient SAM to maintain PRMT5 function.[3][4] Inhibition of MAT2A in these MTAP-deleted cells depletes SAM, disrupts critical methylation processes, and leads to selective cancer cell death.[3] this compound is a potent, orally active, and brain-penetrant MAT2A inhibitor developed for this therapeutic strategy.[6][7][8]
Comparative Efficacy of MAT2A Inhibitors
The following table summarizes the inhibitory potency of this compound in comparison to other notable MAT2A inhibitors. The data highlights the biochemical potency against the MAT2A enzyme and the cellular activity, particularly the selectivity for MTAP-deficient (MTAP-null) cancer cells over their wild-type (MTAP-WT) counterparts.
| Compound | MAT2A Enzymatic IC50 (nM) | Cellular SAM IC50 (nM) (HCT-116 MTAP-null) | Cell Proliferation GI50/IC50 (nM) (HCT-116 MTAP-null) | Cell Proliferation GI50/IC50 (nM) (HCT-116 MTAP-WT) | Selectivity Ratio (WT/null) | Key Features |
| This compound | 22[6][9] | 34[6][10][11] | 66[6] | 1650[6] | 25 | Brain-penetrant[6][7][8] |
| AG-270 | N/A | N/A | Data presented as illustrative examples[4] | N/A | High | Clinical Development[2] |
| PF-9366 | 420[5] | N/A | N/A | N/A | N/A | First allosteric MAT2A inhibitor[2][5] |
| SCR-7952 | 18.7[10] | N/A | N/A | N/A | High | Potent enzymatic inhibition[5] |
| IDE397 | N/A | N/A | Data presented as illustrative examples[4] | N/A | High | Clinical Development |
Note: Direct comparison of potency values across different studies should be interpreted with caution due to potential variations in experimental conditions.
Signaling Pathway and Specificity Assessment
MAT2A Synthetic Lethality Pathway in MTAP-Deleted Cancer
The diagram below illustrates the synthetic lethal interaction between MAT2A inhibition and MTAP deletion. In MTAP-deleted cells, MTA accumulation partially inhibits PRMT5. The subsequent inhibition of MAT2A critically depletes SAM, leading to a synergistic collapse of PRMT5 activity and selective cell death.
Caption: Synthetic lethality in MTAP-deleted cancer via MAT2A inhibition.
Experimental Workflow for Specificity Assessment
To rigorously assess the specificity of a MAT2A inhibitor like this compound, a structured experimental workflow is essential. The following diagram outlines the key steps from initial biochemical validation to cellular selectivity confirmation.
Caption: Workflow for assessing the specificity of a MAT2A inhibitor.
Experimental Protocols
MAT2A Biochemical Assay (Colorimetric)
This assay quantifies the enzymatic activity of MAT2A by measuring the production of a byproduct from the synthesis of SAM.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the MAT2A enzyme.
Materials:
-
Recombinant human MAT2A enzyme
-
ATP and L-methionine (substrates)
-
Assay buffer
-
This compound and other test inhibitors
-
Colorimetric detection reagent
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, ATP, and L-methionine.
-
Dispense the reaction mixture into the wells of a microplate.
-
Add the test inhibitor (e.g., this compound) at various concentrations to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Initiate the reaction by adding the MAT2A enzyme to all wells except the negative control.
-
Incubate the plate at a controlled temperature to allow the enzymatic reaction to proceed.
-
Stop the reaction and add the colorimetric detection reagent.
-
Incubate for a short period to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive control and determine the IC50 value using non-linear regression analysis.[3]
Cell Viability Assay (MTT or equivalent)
This assay assesses the effect of MAT2A inhibitors on the proliferation of cancer cells, comparing MTAP-wildtype and MTAP-deleted cell lines to determine selectivity.[3]
Objective: To determine the half-maximal growth inhibition concentration (GI50) of this compound in MTAP-WT and MTAP-deleted cell lines.
Materials:
-
MTAP-wildtype (e.g., HCT-116 MTAP-WT) and MTAP-deleted (e.g., HCT-116 MTAP-null) cell lines
-
Cell culture medium and supplements
-
This compound and other test inhibitors
-
MTT reagent or other viability assay reagent (e.g., CellTiter-Glo)
-
Microplate reader
Procedure:
-
Seed the MTAP-WT and MTAP-deleted cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor. Include a vehicle-only control.
-
Incubate the cells for a period that allows for multiple cell doublings (e.g., 4 days for this compound).[6]
-
After the incubation period, add the viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
If using MTT, solubilize the formazan (B1609692) crystals.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the GI50 values for both cell lines using a non-linear regression analysis.
-
Determine the selectivity by calculating the ratio of the GI50 value in the MTAP-WT cells to that in the MTAP-deleted cells.[4]
Conclusion
The available data demonstrates that this compound is a potent inhibitor of MAT2A with a clear selectivity for MTAP-deleted cancer cells. Its low nanomolar enzymatic and cellular potencies, combined with a significant selectivity window over MTAP-wildtype cells, underscore its specificity for the intended target within its therapeutic context. A distinguishing feature of this compound is its ability to penetrate the blood-brain barrier, opening avenues to explore the role of SAM modulation in the central nervous system.[6][7] The provided protocols and workflows offer a robust framework for researchers to independently validate these findings and further explore the therapeutic potential of this compound. As with any small molecule inhibitor, a thorough assessment of potential off-target effects using broad kinase and protein panels is a critical step in preclinical development to ensure a comprehensive understanding of its biological activity.[12]
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. probiologists.com [probiologists.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Leveraging Structure-Based Drug Design to Identify Next-Generation MAT2A Inhibitors, Including Brain-Penetrant and Peripherally Efficacious Leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound | MAT2A inhibitor | Probechem Biochemicals [probechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling AGI-41998
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of AGI-41998.
This document provides critical safety and logistical information for the handling and use of this compound, a potent and selective brain-penetrant inhibitor of methionine adenosyltransferase 2A (MAT2A). Adherence to these guidelines is essential to ensure personal safety and the integrity of experimental outcomes.
Personal Protective Equipment (PPE) and Safety Measures
The following table summarizes the required personal protective equipment and safety measures when handling this compound. This information is compiled from standard laboratory safety protocols for potent chemical compounds and is consistent with the information provided in the Safety Data Sheet for similar chemical entities.
| Protective Measure | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | To protect eyes from splashes or aerosols of the compound. |
| Hand Protection | Protective gloves (e.g., nitrile) | To prevent skin contact with the compound. |
| Skin and Body Protection | Impervious clothing (e.g., lab coat) | To protect skin from accidental spills. |
| Respiratory Protection | Suitable respirator | Recommended when handling the solid form to avoid inhalation of dust. |
| Ventilation | Use in a well-ventilated area or fume hood | To minimize inhalation exposure to vapors or aerosols. |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is crucial for safety and experimental reproducibility. The following workflow outlines the key steps from receiving the compound to its experimental application.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container. |
| Contaminated PPE (e.g., gloves, lab coat) | Dispose of as hazardous waste. |
| Liquid Waste (e.g., cell culture media containing this compound) | Collect in a labeled hazardous waste container for chemical waste disposal. |
Experimental Protocol: Inhibition of HCT-116 Cell Proliferation
This protocol details the methodology for assessing the inhibitory effect of this compound on the proliferation of HCT-116 human colorectal carcinoma cells. This compound has been shown to inhibit the proliferation of HCT-116 MTAP-null cells with a GI50 of 66 nM[1].
Materials
-
HCT-116 cells
-
Complete growth medium (e.g., McCoy's 5A medium with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
Cell proliferation assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure
-
Cell Seeding:
-
Culture HCT-116 cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours.
-
-
Cell Proliferation Assay:
-
After the incubation period, add the cell proliferation assay reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the readings to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.
-
MAT2A Signaling Pathway
This compound is an inhibitor of MAT2A, a key enzyme in the methionine cycle. MAT2A catalyzes the conversion of methionine and ATP into S-adenosylmethionine (SAM), which is the primary methyl donor for various cellular processes, including DNA, RNA, and protein methylation. The inhibition of MAT2A by this compound leads to a reduction in SAM levels, which can impact cell proliferation and survival, particularly in cancer cells that are dependent on this pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
